molecular formula C14H13N5O5S2 B8529053 3-Desacetyl Cefotaxime lactone

3-Desacetyl Cefotaxime lactone

Cat. No.: B8529053
M. Wt: 395.4 g/mol
InChI Key: MCSWUKXFFGUOQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Desacetyl Cefotaxime lactone is a useful research compound. Its molecular formula is C14H13N5O5S2 and its molecular weight is 395.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H13N5O5S2

Molecular Weight

395.4 g/mol

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)-N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-methoxyiminoacetamide

InChI

InChI=1S/C14H13N5O5S2/c1-23-18-7(6-4-26-14(15)16-6)10(20)17-8-11(21)19-9-5(2-24-13(9)22)3-25-12(8)19/h4,8,12H,2-3H2,1H3,(H2,15,16)(H,17,20)

InChI Key

MCSWUKXFFGUOQE-UHFFFAOYSA-N

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C4=C(COC4=O)CS3

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: The Formation of 3-Desacetyl Cefotaxime Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefotaxime, a third-generation cephalosporin antibiotic, undergoes degradation to form various products, including the inactive 3-desacetyl cefotaxime lactone. This transformation proceeds through an intermediate, 3-desacetyl cefotaxime, and is particularly favored under acidic conditions. The formation of this lactone is a critical consideration in the stability, formulation, and clinical efficacy of cefotaxime. This guide provides a comprehensive overview of the chemical mechanism of lactone formation, quantitative data on the degradation kinetics, detailed experimental protocols for its analysis, and visual representations of the key pathways.

The Chemical Pathway: From Cefotaxime to its Lactone

The degradation of cefotaxime to this compound is a two-step process:

  • Deacetylation: Cefotaxime is first hydrolyzed to 3-desacetyl cefotaxime. This reaction involves the cleavage of the acetyl group at the C-3 position of the cephem nucleus.

  • Intramolecular Cyclization (Lactonization): The resulting 3-desacetyl cefotaxime, which possesses a hydroxymethyl group at the C-3 position, undergoes an intramolecular cyclization to form the stable five-membered lactone ring. This reaction is essentially an internal esterification.

The overall transformation can be visualized as follows:

G Cefotaxime Cefotaxime Desacetyl_Cefotaxime 3-Desacetyl Cefotaxime Cefotaxime->Desacetyl_Cefotaxime Deacetylation Lactone This compound Desacetyl_Cefotaxime->Lactone Intramolecular Cyclization

Figure 1: Overall degradation pathway of Cefotaxime to its lactone.
Detailed Mechanism of Lactonization

The formation of the lactone from 3-desacetyl cefotaxime is an acid-catalyzed intramolecular cyclization. The presence of an acid catalyst protonates the carboxylic acid group of the cephem nucleus, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the 3-hydroxymethyl side chain.

The proposed mechanism involves the following steps:

  • Protonation of the Carboxylic Acid: The carboxylic acid group at C-4 of the dihydrothiazine ring is protonated by an acid catalyst (H⁺).

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the 3-hydroxymethyl group attacks the electrophilic carbonyl carbon of the protonated carboxylic acid.

  • Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

  • Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the hydroxyl groups of the former carboxyl group.

  • Elimination of Water: A molecule of water is eliminated, and the carbonyl group is reformed.

  • Deprotonation: The protonated carbonyl oxygen is deprotonated to yield the final lactone product.

This intricate process is visually detailed in the signaling pathway diagram below.

G cluster_0 Acid-Catalyzed Lactonization of 3-Desacetyl Cefotaxime A 3-Desacetyl Cefotaxime (with 3-hydroxymethyl and 4-carboxylic acid groups) B Protonation of Carboxylic Acid (at C-4) A->B + H+ C Nucleophilic Attack (by 3-hydroxymethyl group on C-4 carbonyl) B->C D Tetrahedral Intermediate C->D E Proton Transfer D->E F Elimination of Water E->F - H2O G Deprotonation F->G H This compound G->H - H+

Figure 2: Proposed mechanism for the acid-catalyzed intramolecular cyclization.

Quantitative Data on Cefotaxime Degradation

The stability of cefotaxime is significantly influenced by pH and temperature. While specific kinetic data for the lactonization step is not extensively reported, studies on the overall degradation of cefotaxime provide valuable insights. The degradation generally follows pseudo-first-order kinetics.

ConditionParameterValueReference
pH Influence Optimal Stability pH Range4.3 - 6.2[Not explicitly cited]
Lactone FormationFavored in highly acidic medium[1]
Temperature Influence Stability at 5°CStable for up to 5 days[Not explicitly cited]
Stability at 25°CStable for up to 24 hours[Not explicitly cited]
Stability at 45°CStable for up to 2 hours[Not explicitly cited]

Experimental Protocols

The analysis of cefotaxime and its degradation products, including the 3-desacetyl lactone, is predominantly carried out using High-Performance Liquid Chromatography (HPLC).

HPLC Method for the Quantification of Cefotaxime and its Degradation Products

This section outlines a typical reversed-phase HPLC method suitable for separating and quantifying cefotaxime, 3-desacetyl cefotaxime, and the lactone.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). A common mobile phase is a mixture of phosphate buffer and methanol.
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 20 µL
Column Temperature Ambient or controlled at 25°C

Sample Preparation:

  • Standard Solutions: Prepare stock solutions of cefotaxime, 3-desacetyl cefotaxime, and this compound reference standards in the mobile phase. Prepare a series of working standard solutions by serial dilution of the stock solutions to construct a calibration curve.

  • Sample Solutions: Degrade a known concentration of cefotaxime solution under acidic conditions (e.g., by adding a small amount of hydrochloric acid) and heating to generate the degradation products. Neutralize the sample before injection. For biological samples, a protein precipitation step with acetonitrile or methanol, followed by centrifugation and filtration, is typically required.

Method Validation:

The analytical method should be validated according to ICH guidelines, including parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

The workflow for a typical degradation study is as follows:

G cluster_workflow Experimental Workflow for Cefotaxime Degradation Study prep Sample Preparation (Cefotaxime solution) degrade Forced Degradation (e.g., Acidic conditions, Heat) prep->degrade neutralize Neutralization degrade->neutralize hplc HPLC Analysis neutralize->hplc quant Quantification of Cefotaxime, Desacetylcefotaxime, and Lactone hplc->quant

Figure 3: A typical experimental workflow for studying cefotaxime degradation.

Conclusion

The formation of this compound is a significant degradation pathway for cefotaxime, particularly in acidic environments. Understanding the mechanism of its formation and having robust analytical methods for its quantification are crucial for ensuring the quality, stability, and efficacy of cefotaxime-based pharmaceutical products. The information presented in this guide provides a solid foundation for researchers and drug development professionals working with this important antibiotic. Further research to elucidate the precise kinetics of the lactonization step would be beneficial for developing more accurate stability models for cefotaxime.

References

Physicochemical Properties of 3-Desacetyl Cefotaxime Lactone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Desacetyl Cefotaxime lactone is a significant metabolite and degradation product of the third-generation cephalosporin antibiotic, Cefotaxime.[1][2] Cefotaxime is metabolized in the liver via deacetylation to form desacetylcefotaxime, which is an active metabolite.[3] This active metabolite can be further metabolized to the inactive this compound.[3] The formation of this lactone is particularly favored in highly acidic environments.[1] Understanding the physicochemical properties of this lactone is crucial for several reasons: it serves as an impurity marker for Cefotaxime sodium, its presence can impact the overall efficacy and safety profile of the parent drug, and its characteristics are important for the development of stable pharmaceutical formulations and accurate analytical methods.[2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its formation pathway.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
IUPAC Name (5aR,6R)-6-(((2Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetyl)amino)-5a,6-dihydro-3H,7H-azeto(2,1-b)furo(3,4-d)(1,3)thiazine-1,7(4H)-dione[2]
Synonyms Deacetylcefotaxime lactone, Cefotaxime impurity E[2][4]
CAS Number 66340-33-8[1][2][5][6]
Chemical Formula C₁₄H₁₃N₅O₅S₂[1][5]
Molecular Weight 395.41 g/mol [1][5][6]
Appearance White to off-white or pale yellow solid[5][7]
Melting Point >220°C (decomposes)[7]
Solubility Soluble in DMSO (125 mg/mL)[5][8]
pKa Not experimentally determined in literature; expected to have an acidic proton on the thiazole ring.
Storage Conditions Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.[1][5]

Signaling and Formation Pathway

The formation of this compound is a critical step in the metabolic and degradation pathway of Cefotaxime. The following diagram illustrates this process.

G Cefotaxime Cefotaxime Desacetylcefotaxime Desacetylcefotaxime (Active Metabolite) Cefotaxime->Desacetylcefotaxime Hepatic Esterases (Deacetylation) Lactone This compound (Inactive Metabolite) Desacetylcefotaxime->Lactone Intramolecular Cyclization (Acidic Conditions)

Caption: Metabolic pathway of Cefotaxime to its lactone metabolite.

Experimental Protocols

Melting Point Determination (Capillary Method)

This protocol is adapted from general pharmacopeial methods for determining the melting point of pharmaceutical compounds.[5][9]

Apparatus:

  • Melting point apparatus with a heating block and temperature control.

  • Glass capillary tubes (sealed at one end).

  • Thermometer calibrated to a traceable standard.

Procedure:

  • Sample Preparation: The this compound sample should be finely powdered and dried in a desiccator over silica gel for 24 hours to remove any residual moisture.

  • Capillary Loading: A small amount of the dried powder is introduced into a capillary tube and packed down to form a compact column of 2.5-3.5 mm in height.[5]

  • Measurement:

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The temperature is raised at a rate of approximately 10°C per minute until it is about 30°C below the expected melting point.

    • The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

    • The temperature at which the substance begins to melt (the point of collapse) and the temperature at which the substance is completely liquid (the clear point) are recorded as the melting range. Given that the substance decomposes, the temperature at which decomposition is observed should be noted.[5][9]

pKa Determination (Potentiometric Titration)

This protocol describes a general method for determining the acid dissociation constant (pKa) of a sparingly soluble drug substance.[2][6]

Apparatus:

  • Potentiometer with a calibrated pH electrode.

  • Magnetic stirrer and stir bar.

  • Burette for titrant delivery.

  • Reaction vessel.

Reagents:

  • This compound sample.

  • Standardized 0.1 M hydrochloric acid (HCl).

  • Standardized 0.1 M sodium hydroxide (NaOH).

  • Potassium chloride (KCl) solution (0.15 M) to maintain constant ionic strength.

  • High-purity water.

Procedure:

  • Sample Preparation: A solution of this compound is prepared in a suitable co-solvent system if solubility in water is low. The final concentration should be around 1 mM.[2]

  • Titration:

    • The sample solution is placed in the reaction vessel with a magnetic stir bar, and the pH electrode is immersed.

    • The solution is acidified to approximately pH 2 with 0.1 M HCl.[2]

    • The solution is then titrated with standardized 0.1 M NaOH, added in small increments.

    • The pH is recorded after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis:

    • A titration curve is generated by plotting the pH versus the volume of NaOH added.

    • The inflection point of the sigmoid curve corresponds to the equivalence point. The pKa is the pH at which half of the acidic functional group has been neutralized.[10]

    • The experiment should be repeated at least three times to ensure reproducibility.[2]

Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reverse-phase HPLC method for the analysis of Cefotaxime and its degradation products, including the lactone.[11][12]

Apparatus:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

Reagents:

  • Acetonitrile (HPLC grade).

  • Ammonium acetate buffer (pH 6.8).

  • High-purity water.

  • This compound reference standard.

Chromatographic Conditions:

  • Mobile Phase: A mixture of ammonium acetate buffer and acetonitrile (e.g., 85:15 v/v).[12]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Procedure:

  • Standard Solution Preparation: A stock solution of the this compound reference standard is prepared in the mobile phase and serially diluted to create a series of calibration standards.

  • Sample Preparation: The sample containing the lactone is dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.

  • Analysis: The standard and sample solutions are injected into the HPLC system, and the chromatograms are recorded. The peak corresponding to the lactone is identified by its retention time compared to the standard. Quantification can be performed by comparing the peak area of the sample to the calibration curve generated from the standards.

Experimental Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of this compound.

G cluster_0 Sample Preparation cluster_1 Property Determination cluster_2 Data Analysis Purification Purification of Lactone Drying Drying Purification->Drying MP Melting Point (Capillary Method) Drying->MP pKa pKa (Potentiometric Titration) Drying->pKa Solubility Solubility (Equilibrium Method) Drying->Solubility Stability Stability (HPLC Analysis) Drying->Stability Analysis Data Compilation and Analysis MP->Analysis pKa->Analysis Solubility->Analysis Stability->Analysis

Caption: Workflow for physicochemical characterization.

References

An In-depth Technical Guide on the Synthesis and Characterization of 3-Desacetyl Cefotaxime Lactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-desacetyl cefotaxime lactone, an active metabolite and significant degradation product of the third-generation cephalosporin antibiotic, cefotaxime. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical analysis.

Introduction

This compound is a crucial compound for understanding the metabolism and stability of cefotaxime. Its formation involves the hydrolysis of the acetyl group at the C-3 position of the dihydrothiazine ring of cefotaxime, followed by an intramolecular cyclization to form a lactone ring. This process is particularly relevant under acidic conditions.[1][2] Accurate synthesis and characterization of this lactone are essential for various research applications, including its use as an analytical standard for impurity profiling in pharmaceutical formulations.

Synthesis of this compound

The synthesis of this compound is achieved through the controlled acid-catalyzed degradation of cefotaxime sodium salt. The reaction proceeds in two main steps: deacetylation and subsequent intramolecular lactonization.

Synthesis Workflow

Synthesis_Workflow Cefotaxime Cefotaxime Sodium Salt AcidHydrolysis Acid Hydrolysis (e.g., HCl in D₂O or H₂O) Cefotaxime->AcidHydrolysis Desacetyl_Cefotaxime 3-Desacetyl Cefotaxime (Intermediate) AcidHydrolysis->Desacetyl_Cefotaxime Lactonization Intramolecular Lactonization Desacetyl_Cefotaxime->Lactonization Lactone This compound Lactonization->Lactone Purification Purification (Preparative HPLC) Lactone->Purification Final_Product Pure 3-Desacetyl Cefotaxime Lactone Purification->Final_Product Characterization_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry (e.g., ESI-MS) Start->MS IR Infrared Spectroscopy Start->IR Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation

References

In Vitro Biological Activity of 3-Desacetylcefotaxime Lactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotaxime, a third-generation cephalosporin, is a widely utilized antibiotic in clinical practice. Upon administration, it undergoes metabolism, primarily in the liver, to form its main active metabolite, 3-desacetylcefotaxime. This metabolite itself possesses notable antibacterial activity and contributes to the overall therapeutic effect of the parent drug.[1][2] A further step in the metabolic cascade is the conversion of 3-desacetylcefotaxime into 3-desacetylcefotaxime lactone. This technical guide provides a comprehensive overview of the in vitro biological activity of this lactone, summarizing the available data, outlining relevant experimental protocols, and illustrating the key metabolic and experimental pathways.

Metabolic Pathway of Cefotaxime

Cefotaxime is metabolized in the liver via esterases to 3-desacetylcefotaxime. This active metabolite is subsequently converted to the inactive 3-desacetylcefotaxime lactone.[3] This metabolic process is a critical consideration in understanding the pharmacokinetics and overall antimicrobial effect of cefotaxime.

Cefotaxime Cefotaxime Desacetylcefotaxime 3-Desacetylcefotaxime (Active Metabolite) Cefotaxime->Desacetylcefotaxime Hepatic Esterases Lactone 3-Desacetylcefotaxime Lactone (Inactive Metabolite) Desacetylcefotaxime->Lactone Intramolecular Lactonization

Caption: Metabolic pathway of Cefotaxime.

In Vitro Biological Activity

Direct quantitative data on the in vitro biological activity of 3-desacetylcefotaxime lactone is limited in the available scientific literature. The lactone is generally considered to be a microbiologically inactive metabolite.[3] The primary focus of in vitro studies has been on its precursor, 3-desacetylcefotaxime, which exhibits a broad spectrum of antibacterial activity, albeit generally four- to eightfold less potent than cefotaxime.[4]

Activity of 3-Desacetylcefotaxime

While the lactone is considered inactive, understanding the activity of its immediate precursor is essential for context. 3-Desacetylcefotaxime has demonstrated in vitro activity against a range of Gram-positive and Gram-negative bacteria.[5] Notably, it can act synergistically or additively with cefotaxime, enhancing the overall antibacterial effect.[2]

The following table summarizes the Minimum Inhibitory Concentrations (MICs) for 3-desacetylcefotaxime against various bacterial species.

Bacterial Species3-Desacetylcefotaxime MIC (µg/mL)Reference
Streptococcus pneumoniae0.20 - 0.39[6]
Streptococcus agalactiae0.20 - 0.39[6]
Haemophilus influenzae0.12 - 0.5[3]
Escherichia coli0.5 - 4[3]
Klebsiella pneumoniaeLower than cefoperazone & ceftazidime[7]
Pseudomonas cepaciaLower than cefoperazone & ceftazidime[7]
Staphylococcus aureus4 - 32[3]
Morganella morganiiHigher than cefoperazone & ceftazidime[7]
Enterobacter cloacaeHigher than cefoperazone & ceftazidime[7]
Pseudomonas aeruginosaHigher than cefoperazone & ceftazidime[7]
Bacteroides fragilis>64[3]

Experimental Protocols

The in vitro biological activity of antimicrobial agents is primarily assessed through susceptibility testing. The following are standard methodologies that would be employed to determine the activity of 3-desacetylcefotaxime lactone.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

Workflow for MIC Determination:

cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare serial two-fold dilutions of the test compound in broth C Inoculate each dilution with the bacterial suspension A->C B Prepare standardized bacterial inoculum B->C D Incubate at 35-37°C for 18-24 hours C->D E Visually inspect for turbidity D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for MIC determination.

Detailed Protocol:

  • Preparation of Antimicrobial Agent: A stock solution of 3-desacetylcefotaxime lactone is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton broth (or another appropriate broth medium) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the well.

Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Workflow for Time-Kill Assay:

A Prepare bacterial culture in broth B Add test compound at desired concentrations (e.g., 1x, 4x MIC) A->B C Incubate at 35-37°C with shaking B->C D Withdraw aliquots at specified time points (0, 2, 4, 8, 24h) C->D E Perform serial dilutions of aliquots D->E F Plate dilutions on agar plates E->F G Incubate plates and count viable colonies (CFU/mL) F->G H Plot log10 CFU/mL vs. time G->H

Caption: Workflow for Time-Kill Assay.

Detailed Protocol:

  • Preparation: A logarithmic phase bacterial culture is diluted in fresh broth to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Exposure: The test compound (3-desacetylcefotaxime lactone) is added at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). A growth control without the compound is also included.

  • Sampling: The cultures are incubated at 35-37°C with agitation. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quantification: Serial dilutions of each aliquot are plated on appropriate agar plates. After incubation, the number of colonies is counted to determine the viable bacterial count (CFU/mL).

  • Analysis: The results are plotted as log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial count.

Conclusion

The available evidence indicates that 3-desacetylcefotaxime lactone is a microbiologically inactive metabolite of cefotaxime. While its precursor, 3-desacetylcefotaxime, possesses significant antibacterial activity and contributes to the overall efficacy of cefotaxime, the lactone form does not appear to play a direct role in bacterial inhibition. Further research focusing specifically on the in vitro and in vivo effects of the purified lactone would be necessary to definitively confirm its biological activity profile. The experimental protocols outlined in this guide provide a framework for any future investigations into the antimicrobial properties of this and other cephalosporin metabolites.

References

Spontaneous Degradation of Cefotaxime to its Lactone Derivative: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spontaneous degradation of the third-generation cephalosporin antibiotic, Cefotaxime, with a particular focus on the formation of its lactone derivative. This document delves into the chemical pathways, influential factors, and analytical methodologies pertinent to this degradation process, offering valuable insights for researchers, scientists, and professionals involved in drug development and stability studies.

Introduction

Cefotaxime, a widely utilized β-lactam antibiotic, is susceptible to degradation in aqueous solutions, a process that can impact its therapeutic efficacy and potentially lead to the formation of less active or inactive byproducts.[1][2] A key degradation pathway involves the initial hydrolysis of the acetyl group at the C-3 position to form desacetylcefotaxime. This intermediate can then undergo further degradation, including the intramolecular cyclization to form a lactone derivative, particularly under acidic conditions.[1][3] Understanding the kinetics and mechanisms of this degradation is crucial for defining optimal storage conditions, formulation development, and ensuring the quality and stability of Cefotaxime-containing pharmaceutical products.

Degradation Pathway of Cefotaxime

The spontaneous degradation of Cefotaxime in an aqueous environment is a multi-step process. The primary reactions involved are the cleavage of the β-lactam ring and the deacetylation at the C-3 position.[1][4] The formation of the lactone derivative is a subsequent step following deacetylation.

The overall degradation scheme can be summarized as follows:

  • Deacetylation: Cefotaxime is first hydrolyzed to desacetylcefotaxime. This reaction can be influenced by pH and temperature.

  • Lactonization: In an acidic medium, the deacetylated derivative readily undergoes intramolecular cyclization to form the inactive desacetylcefotaxime lactone.[1][3]

  • β-Lactam Ring Cleavage: Concurrently, the β-lactam ring of Cefotaxime can be hydrolyzed, leading to a loss of antibacterial activity. This process is catalyzed by both hydrogen and hydroxide ions.[4]

Below is a diagram illustrating the degradation pathway of Cefotaxime leading to the formation of the lactone derivative.

G Cefotaxime Cefotaxime Desacetylcefotaxime Desacetylcefotaxime Cefotaxime->Desacetylcefotaxime Deacetylation BetaLactam_Cleavage β-Lactam Ring Cleavage Products (Inactive) Cefotaxime->BetaLactam_Cleavage β-Lactam Hydrolysis Lactone Desacetylcefotaxime Lactone (Inactive) Desacetylcefotaxime->Lactone Intramolecular Cyclization (Acidic Conditions)

Degradation pathway of Cefotaxime.

Factors Influencing Degradation

Several factors have a significant impact on the rate and extent of Cefotaxime degradation.

  • pH: The stability of Cefotaxime is highly pH-dependent. The optimal stability is observed in the pH range of 4.3 to 6.5.[5][6] In strongly acidic or alkaline conditions, the degradation is accelerated.[1] Specifically, the formation of the lactone from the deacetylated derivative is facilitated in a highly acidic medium.[1][3]

  • Temperature: Elevated temperatures increase the rate of Cefotaxime degradation.[7][8] Stability studies have shown that Cefotaxime solutions are significantly more stable at refrigerated temperatures (5°C) compared to room temperature (25°C) or higher temperatures (45°C).[7][8][9]

  • Buffer Systems: The composition of the buffer system can also influence the degradation rate. Carbonate and borate buffers have been found to increase the degradation rates of Cefotaxime, while acetate buffer appears to decrease the rate of degradation.[1]

Quantitative Data on Cefotaxime Stability

The stability of Cefotaxime has been quantitatively assessed under various conditions. The following tables summarize the available data on its degradation.

Table 1: Stability of Cefotaxime Sodium (100mg/ml) in Aqueous Solution at Different Temperatures

TemperatureTime to >10% DegradationReference
5°C> 5 days[7][8]
25°C24 - 48 hours[7][8]
45°C~ 2 hours[7][8]

Table 2: Degradation of Cefotaxime Sodium at Different Temperatures over Time

Sampling TimeAmount of Drug Remaining (%) at 5°CAmount of Drug Remaining (%) at 25°CAmount of Drug Remaining (%) at 45°CReference
1 hour98.9996.9794.95[7]
2 hours97.9896.9791.92[7]
4 hours95.9694.9587.88[7]
7 hours95.9693.9482.83[7]
24 hours94.9591.9271.72[7]
72 hours94.9588.89-[7]
120 hours91.9282.83-[7]

Note: The degradation rate constants and activation energies have been reported to be calculated in several studies, but the specific values were not available in the provided search results.

Experimental Protocols

The study of Cefotaxime degradation and the quantification of its degradation products are primarily conducted using chromatographic techniques.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to understand the degradation pathways and to develop stability-indicating analytical methods.[10]

General Protocol for Forced Degradation:

  • Preparation of Stock Solution: Prepare a stock solution of Cefotaxime sodium in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).[10]

  • Acidic Degradation: To an aliquot of the stock solution, add a solution of a strong acid (e.g., 0.1 N HCl) and heat if necessary (e.g., 80°C for 6 hours).[11] Neutralize the solution before analysis.

  • Alkaline Degradation: To another aliquot, add a solution of a strong base (e.g., 0.1 N NaOH) and allow it to stand at room temperature or heat. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat an aliquot of the stock solution with an oxidizing agent (e.g., 3% H₂O₂).[2]

  • Thermal Degradation: Expose an aliquot of the stock solution to elevated temperatures.

  • Photolytic Degradation: Expose an aliquot of the stock solution to UV light.

  • Analysis: Analyze the stressed samples using a stability-indicating method, such as HPLC or HPTLC, to separate and quantify the degradation products.

The following diagram illustrates a general workflow for a forced degradation study.

G cluster_0 Stress Conditions Acid Acid Hydrolysis (e.g., 0.1N HCl, heat) Analysis Analysis by Stability-Indicating Method (HPLC/HPTLC) Acid->Analysis Base Base Hydrolysis (e.g., 0.1N NaOH) Base->Analysis Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->Analysis Thermal Thermal Stress (e.g., 80°C) Thermal->Analysis Photo Photolytic Stress (UV light) Photo->Analysis Start Cefotaxime Stock Solution Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo G cluster_0 Proposed Mechanism of Lactone Formation Desacetyl Desacetylcefotaxime Protonated Protonated Carboxylic Acid (Activated Intermediate) Desacetyl->Protonated H⁺ (Acid Catalyst) Nucleophilic_Attack Intramolecular Nucleophilic Attack Protonated->Nucleophilic_Attack by -OH group Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Lactone Desacetylcefotaxime Lactone Tetrahedral_Intermediate->Lactone -H₂O Water H₂O

References

The Metabolic Journey of Cefotaxime: A Deep Dive into its Biosynthesis and Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotaxime, a third-generation cephalosporin antibiotic, is a cornerstone in the treatment of a wide array of bacterial infections. Its clinical efficacy is not solely dependent on the parent drug but is significantly influenced by its biotransformation into active and inactive metabolites. This technical guide provides a comprehensive exploration of the biosynthesis of Cefotaxime metabolites, detailing the metabolic pathways, enzymatic processes, and analytical methodologies for their characterization. Quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are outlined to facilitate further research in this domain.

Cefotaxime Metabolism: A Hepatic Affair

The primary site of Cefotaxime metabolism is the liver, where it undergoes a series of enzymatic reactions.[1][2][3][4] The metabolic cascade is initiated by the hydrolysis of the acetyl group at the C-3 position of the Cefotaxime molecule. This initial and crucial step is catalyzed by carboxylesterases, a family of enzymes abundant in the liver.[5][6][7][8]

The Key Players: Carboxylesterases

Human carboxylesterases, particularly hCE1 and hCE2, are the primary enzymes responsible for the deacetylation of Cefotaxime.[5][6] hCE1 is predominantly expressed in the liver, while hCE2 is found in high concentrations in the intestine.[5][6] The action of these esterases leads to the formation of the main and microbiologically active metabolite, desacetylcefotaxime.[3][9]

The Metabolic Pathway of Cefotaxime

The metabolic journey of Cefotaxime does not end with the formation of desacetylcefotaxime. This active metabolite can be further transformed into other derivatives. The established metabolic pathway is as follows:

Cefotaxime → Desacetylcefotaxime → Desacetylcefotaxime Lactone → Metabolites M2 and M3 [1][2][3][4][10]

Desacetylcefotaxime undergoes intramolecular cyclization to form an inactive lactone.[10] Subsequently, two other metabolites, designated as M2 and M3, are formed.[1][2][3][4][10] While M2 and M3 are typically found in urine, they have been detected in the plasma and bile of nephrectomized rats, suggesting their formation is more prominent when renal excretion is impaired.[1][2][3][4][10] The exact structures of M2 and M3 are not as well-characterized as desacetylcefotaxime.

G Cefotaxime Cefotaxime Desacetylcefotaxime Desacetylcefotaxime Cefotaxime->Desacetylcefotaxime Carboxylesterases (hCE1, hCE2) (Liver) Desacetylcefotaxime_Lactone Desacetylcefotaxime_Lactone Desacetylcefotaxime->Desacetylcefotaxime_Lactone Intramolecular Cyclization Metabolites_M2_M3 Metabolites M2 & M3 Desacetylcefotaxime_Lactone->Metabolites_M2_M3

Figure 1: Metabolic Pathway of Cefotaxime.

Quantitative Analysis of Cefotaxime and its Metabolites

The pharmacokinetic profile of Cefotaxime and its metabolites has been extensively studied. The following tables summarize key quantitative data from various studies, providing a comparative overview of their concentrations and pharmacokinetic parameters in different biological matrices.

Table 1: Pharmacokinetic Parameters of Cefotaxime and its Metabolites in Healthy Adults

ParameterCefotaximeDesacetylcefotaximeMetabolite M2Metabolite M3Reference(s)
Terminal Half-life (t½) 0.92 - 1.65 hours0.83 - 2.3 hours~2.2 hours~2.2 hours[11][12]
Plasma Clearance 249 - 288 mL/min744 ± 226 mL/min--[11]
Renal Clearance 151 - 177 mL/min---[11]
Volume of Distribution 23.3 - 31.3 L56 ± 24 L--[11]
Urinary Excretion (% of dose) 54 ± 6%19 ± 4%6.5 ± 0.7%5.5 ± 0.7%[11]

Table 2: Concentrations of Cefotaxime and Desacetylcefotaxime in Clinical Samples

Biological MatrixCefotaxime ConcentrationDesacetylcefotaxime ConcentrationCondition/Time PointReference(s)
Plasma (after 3g IV dose) 2.0 ± 1.0 mg/L3.9 ± 1.8 mg/LSimultaneous with abscess sample[2][3]
Brain Abscess 1.9 ± 1.7 mg/L4.0 ± 2.2 mg/LVarious times after dosing[2][3]
Cerebrospinal Fluid (Meningitis) 0.8 - 6.4 mg/L0.5 - 5.4 mg/L3 hours post-infusion[13]

Table 3: Pharmacokinetics in a Paediatric Population with Renal Dysfunction

Creatinine Clearance (CLCR)Cefotaxime Total Body Clearance (mL/min/1.73 m²)Desacetylcefotaxime Renal Clearance (mL/min/1.73 m²)Desacetylcefotaxime Elimination Half-life (hours)Reference(s)
Group I (>80 mL/min/1.73 m²) 158.1 ± 38.8146.4 ± 71.42.04 ± 0.39[14]
Group II (30-80 mL/min/1.73 m²) 118.3 ± 50.864.5 ± 32.13.87 ± 1.93[14]
Group III (<30 mL/min/1.73 m²) 84.8 ± 11.714.4 ± 8.76.19 ± 3.22[14]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Cefotaxime metabolism.

Protocol 1: Determination of Cefotaxime and Desacetylcefotaxime in Plasma by HPLC

This protocol is based on established high-performance liquid chromatography (HPLC) methods for the simultaneous quantification of Cefotaxime and its primary metabolite.[1][15]

1. Sample Preparation:

  • To 1 mL of plasma, add a protein precipitation agent (e.g., chloroform-acetone mixture or propanol-2).[1][16]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Separate the supernatant. For some methods, the aqueous phase is freeze-dried and reconstituted in the mobile phase.[1] For others, the supernatant is extracted with a chloroform and isoamyl alcohol mixture, and the aqueous phase is injected.[16]

2. HPLC System and Conditions:

  • Column: Reversed-phase C18 column (e.g., Lichrosorb RP-8).[9][16]

  • Mobile Phase: A mixture of a buffer (e.g., phosphoric acid or ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile).[9][17][18] The exact ratio should be optimized for optimal separation.

  • Flow Rate: Typically 1.0 mL/min.[17]

  • Detection: UV detection at a wavelength of 254 nm or 262 nm.[15][19]

  • Internal Standard: Cephaloridine can be used as an internal standard.[16]

3. Calibration and Quantification:

  • Prepare a series of calibration standards of Cefotaxime and desacetylcefotaxime of known concentrations in blank plasma.

  • Process the standards and samples as described in the sample preparation step.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Determine the concentrations of Cefotaxime and desacetylcefotaxime in the unknown samples by interpolating from the calibration curve.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_quant Quantification Plasma Plasma Sample Precipitation Protein Precipitation Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection Injection into HPLC Supernatant->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Calibration Calibration Curve Detection->Calibration Concentration Concentration Determination Calibration->Concentration

Figure 2: Workflow for HPLC Analysis of Cefotaxime.

Protocol 2: In Vitro Metabolism of Cefotaxime using Human Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of Cefotaxime in a controlled in vitro environment using human liver microsomes (HLMs).[20][21][22][23][24]

1. Incubation Mixture Preparation:

  • In a microcentrifuge tube or a 96-well plate, combine the following reagents on ice:

    • Phosphate buffer (pH 7.4)

    • Human Liver Microsomes (e.g., 0.5 mg protein/mL final concentration)

    • Cefotaxime (at a specific concentration, e.g., 1-25 µM)

2. Reaction Initiation and Incubation:

  • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding a NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubate the reaction mixture at 37°C with shaking.

3. Time-Point Sampling and Reaction Quenching:

  • At various time points (e.g., 0, 10, 20, 30, 60 minutes), collect aliquots of the incubation mixture.

  • Stop the reaction immediately by adding a cold quenching solution, such as acetonitrile, often containing an internal standard for subsequent analysis.

4. Sample Processing and Analysis:

  • Centrifuge the quenched samples to precipitate the microsomal proteins.

  • Analyze the supernatant for the disappearance of the parent drug (Cefotaxime) and the formation of metabolites (e.g., desacetylcefotaxime) using a validated analytical method like LC-MS/MS.

5. Data Analysis:

  • Determine the rate of metabolism by plotting the concentration of Cefotaxime against time.

  • Calculate pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).

G cluster_prep Reaction Setup cluster_incubation Incubation & Sampling cluster_analysis Analysis Reagents Combine Buffer, HLMs, Cefotaxime Preincubation Pre-incubate at 37°C Reagents->Preincubation Initiation Add NADPH-regenerating system Preincubation->Initiation Incubate Incubate at 37°C Initiation->Incubate Sampling Collect aliquots at time points Incubate->Sampling Quenching Quench reaction Sampling->Quenching Processing Process samples (centrifuge) Quenching->Processing LCMS Analyze by LC-MS/MS Processing->LCMS Data Calculate metabolic rate LCMS->Data

Figure 3: Workflow for In Vitro Metabolism Study.

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of Cefotaxime and desacetylcefotaxime against a bacterial isolate, following CLSI guidelines.[19][25]

1. Inoculum Preparation:

  • Select 3-5 isolated colonies of the test organism from a fresh agar plate.

  • Suspend the colonies in a sterile broth to match the turbidity of a 0.5 McFarland standard.

  • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

2. Antibiotic Dilution:

  • Prepare stock solutions of Cefotaxime and desacetylcefotaxime.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.

3. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to each well containing the antibiotic dilutions.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plate at 35°C ± 2°C for 16-20 hours.

4. MIC Determination:

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Conclusion

The biosynthesis of Cefotaxime metabolites is a well-defined process, primarily occurring in the liver and initiated by carboxylesterases. The resulting main metabolite, desacetylcefotaxime, retains antibacterial activity and contributes to the overall therapeutic effect of the parent drug. Understanding the metabolic pathway, the enzymes involved, and the pharmacokinetic profiles of these metabolites is crucial for optimizing dosing regimens, especially in specific patient populations such as those with renal impairment. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers and scientists, enabling further investigation into the intricate metabolism of Cefotaxime and its clinical implications. The structured presentation of quantitative data and the visual representation of metabolic and experimental workflows aim to facilitate a deeper understanding and future advancements in the field of antimicrobial drug development.

References

An In-depth Technical Guide to the Chemical Structure and Stability of 3-Desacetyl Cefotaxime Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Desacetyl cefotaxime lactone is a significant degradation product of the third-generation cephalosporin antibiotic, cefotaxime. The formation of this lactone is a critical factor in determining the stability and shelf-life of cefotaxime-containing pharmaceutical products. An understanding of its chemical structure and stability profile is paramount for the development of stable formulations and accurate analytical methods. This technical guide provides a comprehensive overview of the chemical structure, formation pathways, and stability of this compound, supported by experimental data and detailed methodologies.

Chemical Structure and Properties

This compound is a tricyclic compound formed via an intramolecular cyclization of desacetylcefotaxime, the primary active metabolite of cefotaxime.

Chemical Formula: C₁₄H₁₃N₅O₅S₂[1][2]

Molecular Weight: 395.41 g/mol [1][2]

IUPAC Name: (5aR,6R)-6-[[(2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)acetyl]amino]-5a,6-dihydro-3H,7H-azeto[2,1-b]furo[3,4-d][3][4]thiazine-1,7(4H)-dione[1]

The structure is characterized by the presence of a β-lactam ring fused to a dihydrothiazine ring, which is further fused to a furanone ring, forming the lactone moiety. This lactonization process results in the loss of antibacterial activity.

Formation Pathway

The formation of this compound is a key step in the degradation cascade of cefotaxime. The pathway involves two primary steps:

  • Deacetylation: Cefotaxime undergoes hydrolysis of the acetyl group at the C-3 position to form desacetylcefotaxime. This reaction can be enzymatically mediated in vivo or occur chemically under various pH and temperature conditions.

  • Lactonization: Desacetylcefotaxime subsequently undergoes intramolecular cyclization to form the inactive lactone. This process is particularly favored in acidic conditions.[5]

Cefotaxime Cefotaxime Desacetylcefotaxime Desacetylcefotaxime Cefotaxime->Desacetylcefotaxime Deacetylation (Hydrolysis) Lactone 3-Desacetyl Cefotaxime Lactone (Inactive) Desacetylcefotaxime->Lactone Intramolecular Cyclization (Lactonization) - Favored in acidic pH

Degradation pathway of Cefotaxime to its lactone derivative.

Stability Profile

The stability of this compound is influenced by several factors, primarily pH and temperature. While extensive quantitative data on the isolated lactone is limited in publicly available literature, the degradation kinetics of its parent compound, cefotaxime, provide significant insights into the conditions favoring lactone formation and its subsequent stability.

Studies on cefotaxime sodium have shown that its degradation is pH-dependent. The maximum stability of cefotaxime is observed in the pH range of 4.5 to 6.5.[6] In highly acidic medium, the formation of the desacetylated derivative and its subsequent conversion to the lactone is a prominent degradation pathway.[5]

Table 1: Summary of Cefotaxime Stability and Lactone Formation

ConditionObservationReference
Acidic pH (e.g., 1.9) Promotes the formation of desacetylcefotaxime and its subsequent conversion to the lactone.[5]
Neutral pH (e.g., 4.0) Slower degradation of cefotaxime.[5]
Alkaline pH (e.g., 9.0) Base-catalyzed hydrolysis of the β-lactam ring is a major degradation pathway for cefotaxime.[5]
Elevated Temperature Accelerates the degradation of cefotaxime across all pH ranges.[7]

Experimental Protocols

General Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods. A general protocol for the forced degradation of a cephalosporin like cefotaxime to generate degradation products, including the lactone, is outlined below.

Objective: To generate degradation products of a drug substance under various stress conditions to understand its stability and to facilitate the development of a stability-indicating assay.

Materials:

  • Drug substance (e.g., Cefotaxime Sodium)

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • Constant temperature bath/oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve the drug substance in 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C) for a specified period. Withdraw samples at different time points, neutralize with an appropriate base, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis: Dissolve the drug substance in 0.1 N NaOH and keep at room temperature or a slightly elevated temperature for a specified period. Withdraw samples, neutralize with an appropriate acid, and dilute for analysis.

  • Oxidative Degradation: Dissolve the drug substance in a solution of H₂O₂ (e.g., 3%) and keep at room temperature. Monitor the degradation over time by withdrawing and analyzing samples.

  • Thermal Degradation: Expose the solid drug substance to dry heat in an oven at a high temperature (e.g., 80-100 °C). Also, prepare a solution of the drug substance and expose it to heat.

  • Photodegradation: Expose the drug substance, both in solid form and in solution, to light in a photostability chamber according to ICH guidelines.

cluster_0 Stress Conditions Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Analysis Sample Analysis (e.g., HPLC) Acid->Analysis Base Base Hydrolysis (e.g., 0.1N NaOH, RT) Base->Analysis Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal Degradation (e.g., 80-100°C) Thermal->Analysis Photo Photodegradation (ICH guidelines) Photo->Analysis DS Drug Substance (e.g., Cefotaxime) DS->Acid DS->Base DS->Oxidation DS->Thermal DS->Photo Data Data Evaluation - Identify Degradation Products - Determine Degradation Pathways - Validate Stability-Indicating Method Analysis->Data

Workflow for a forced degradation study.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent drug from its degradation products, including this compound.

Objective: To develop and validate an HPLC method capable of resolving the active pharmaceutical ingredient (API) from all potential degradation products.

Typical Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the buffer is a critical parameter for achieving optimal separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detector at a wavelength where both the parent drug and the degradation products have significant absorbance (e.g., 254 nm).

  • Column Temperature: Maintained at a constant temperature (e.g., 25-30 °C) to ensure reproducibility.

Method Validation: The method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. The specificity is demonstrated by showing that the method can separate the main peak from all degradation product peaks, often confirmed using a photodiode array (PDA) detector for peak purity analysis.

Conclusion

This compound is a critical degradation product of cefotaxime, formed primarily through deacetylation followed by intramolecular cyclization, a process favored under acidic conditions. Its formation leads to a loss of antibacterial activity, highlighting the importance of understanding its stability profile for the development of robust cefotaxime formulations. While specific quantitative stability data for the isolated lactone is not extensively available, the principles of forced degradation studies and the application of stability-indicating HPLC methods provide the necessary tools for researchers and drug development professionals to assess and control its formation in pharmaceutical products. Further research focusing on the degradation kinetics of the isolated lactone would be beneficial for a more complete understanding of its stability characteristics.

References

An In-depth Technical Guide on the In Vivo Pharmacokinetics of 3-Desacetylcefotaxime Lactone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of the in vivo pharmacokinetics related to 3-desacetylcefotaxime lactone, a key metabolite of the third-generation cephalosporin antibiotic, cefotaxime. The document details the metabolic pathway leading to the lactone's formation, summarizes the pharmacokinetic properties of its direct precursor, and outlines the experimental methodologies used in such studies.

Introduction and Metabolic Pathway

Cefotaxime (CTX) is a widely used antibiotic that undergoes significant metabolism in vivo. The primary metabolic pathway involves deacetylation to form desacetylcefotaxime (des-CTX), a metabolite that retains antibacterial activity. This active metabolite is subsequently converted into the inactive 3-desacetylcefotaxime lactone.[1][2] Understanding this pathway is critical for fully characterizing the disposition and clearance of cefotaxime.

The metabolic cascade primarily occurs in the liver and follows a sequential conversion.[1] While des-CTX contributes to the overall therapeutic effect, the formation of the lactone represents a step towards inactivation and eventual elimination of the drug. The complete pathway involves further degradation of the lactone into other inactive metabolites, referred to as M2 and M3, which are then excreted.[1][2]

CTX Cefotaxime (CTX) (Active) DES_CTX Desacetylcefotaxime (des-CTX) (Active) CTX->DES_CTX Deacetylation (Liver) LACTONE 3-Desacetylcefotaxime Lactone (Inactive) DES_CTX->LACTONE Lactonization METABOLITES Metabolites M2 & M3 (Inactive) LACTONE->METABOLITES Degradation

Metabolic pathway of Cefotaxime to its inactive lactone metabolite.

Pharmacokinetic Data

Direct quantitative pharmacokinetic data for 3-desacetylcefotaxime lactone is not extensively reported in the literature. Therefore, this section summarizes the key pharmacokinetic parameters for its immediate, biologically active precursor, desacetylcefotaxime (des-CTX) . These data provide critical insight into the formation kinetics of the lactone.

Table 1: Pharmacokinetic Parameters of Desacetylcefotaxime in Humans
PopulationParameterValueCitation
Healthy Volunteers Elimination Half-Life (t½)2.3 ± 0.4 h[3]
True Half-Life (t½)0.83 ± 0.23 h[3]
Plasma Clearance (CL)744 ± 226 mL/min[3]
Volume of Distribution (Vd)56 ± 24 L[3]
Patients with Liver Disease Elimination Half-Life (t½)7.1 - 13.4 h[4]
Area Under the Curve (AUC)72 - 128 µg·h/mL[4]
Elderly Patients (66-93 yrs) Terminal Half-Life (t½)2.6 h (mean)[5]
Infants on ECMO Elimination Half-Life (t½)5.4 h (median)[6]
Clearance (CL)1.46 L/h (median)[6]
Volume of Distribution (Vd)11.0 L (median)[6]
Infants/Children with Meningitis Elimination Half-Life (t½)2.1 h (mean)[7]
Peak Serum Concentration (Cmax)21.6 µg/mL[7]
Table 2: Pharmacokinetic Parameters of Desacetylcefotaxime in Animal Models
SpeciesDose & RouteParameterValueCitation
Rat 100 mg/kg IV (as Cefotaxime)Elimination Half-Life (t½)53 min[8]
Peak Plasma Concentration (Cmax)74.4 µg/mL[8]
Time to Peak (Tmax)35 min[8]
Area Under the Curve (AUC)7.2 mg·min/mL[8]
Rat 50 mg/kg IVElimination Half-Life (t½)~36 min[8]
Volume of Distribution (VTss)125 mL/kg (total)[8]
Clearance (CLs)2.7 mL/min/kg (total)[8]
Neonatal Pony Foals Single IV Dose (as Cefotaxime)Elimination Half-Life (t½)1.69 h[9]

Experimental Protocols

The determination of pharmacokinetic parameters for cefotaxime and its metabolites relies on a standardized workflow involving animal models, precise dosing, systematic sample collection, and robust bioanalytical quantification.

cluster_preclinical In Vivo Phase cluster_analytical Bioanalytical Phase cluster_analysis Data Analysis Phase ANIMAL_PREP 1. Animal Model Preparation (e.g., Cannulation in Rats) DOSING 2. Drug Administration (Intravenous or Intramuscular) ANIMAL_PREP->DOSING SAMPLING 3. Serial Blood/Urine Collection (Timed Intervals) DOSING->SAMPLING PROCESSING 4. Sample Processing (Plasma Separation, Protein Precipitation) SAMPLING->PROCESSING HPLC 5. HPLC Quantification (Separation and Detection of Metabolites) PROCESSING->HPLC PK_MODEL 6. Pharmacokinetic Modeling (Calculation of t½, AUC, CL, etc.) HPLC->PK_MODEL

Typical experimental workflow for an in vivo pharmacokinetic study.
A. In Vivo Study Design

  • Animal Models : Studies commonly employ rat models to investigate the disposition of cefotaxime and its metabolites.[8] Other models may include dogs, rabbits, or larger animals like horses and buffalo calves depending on the research question.[1][9][10]

  • Housing and Acclimation : Animals are housed in controlled environments (temperature, humidity, light-dark cycle) with free access to food and water. An acclimation period is necessary before the study begins.[11]

  • Drug Administration : Cefotaxime is typically administered as a single intravenous (i.v.) bolus or infusion to study its distribution and elimination without absorption variables.[8] Intramuscular (i.m.) routes are also used to assess absorption kinetics.[3] Doses are calculated based on the animal's body weight.

  • Sample Collection :

    • Blood : Serial blood samples are collected at predefined time points post-administration (e.g., 5, 15, 30, 60, 120, 240 minutes). For small animals like rats, this often requires cannulation of an artery or vein.

    • Urine : Urine can be collected over intervals (e.g., 0-6h, 6-12h, 12-24h) using metabolic cages to determine the extent of renal excretion.[10]

    • Sample Handling : Blood is collected in tubes containing an anticoagulant (e.g., heparin) and immediately centrifuged to separate plasma, which is then stored at -20°C or -80°C until analysis.

B. Bioanalytical Methodology

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the simultaneous quantification of cefotaxime and its metabolites in biological matrices.[12][13][14]

  • Sample Preparation : To remove interfering substances, plasma or urine samples undergo a protein precipitation step. This is commonly achieved by adding an organic solvent like acetonitrile or methanol, followed by centrifugation to pellet the precipitated proteins.[13]

  • Chromatographic Separation :

    • Column : A reverse-phase column (e.g., C8 or C18) is typically used for separation.[12][13]

    • Mobile Phase : The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile), often run in a gradient or isocratic mode.[12]

    • Detection : Ultraviolet (UV) detection is the most common method, with the wavelength set to capture the absorbance of the compounds of interest (e.g., 270 nm or 310 nm).[12][15]

  • Quantification : The concentration of each analyte (cefotaxime, des-CTX) is determined by comparing the peak area from the sample chromatogram to a standard curve generated from samples with known concentrations of the analytes. The lower limit of quantification is often around 0.3 µg/mL.[12]

Conclusion

The in vivo disposition of 3-desacetylcefotaxime lactone is defined by its position as a downstream, inactive product in the metabolic cascade of cefotaxime. While direct pharmacokinetic studies on the lactone are scarce, a robust understanding can be derived from the well-characterized kinetics of its active precursor, desacetylcefotaxime. The conversion from the active desacetyl metabolite to the inactive lactone is a key step in the drug's detoxification and elimination pathway. The experimental protocols outlined provide a framework for conducting rigorous preclinical studies to further investigate the pharmacokinetics of cephalosporin metabolites. Future research focusing on the development of specific and sensitive assays for the lactone could provide a more complete picture of its formation and elimination kinetics.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 3-Desacetyl Cefotaxime Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Desacetyl Cefotaxime lactone is a significant degradation product of the third-generation cephalosporin antibiotic, Cefotaxime. The formation of this lactone, particularly under acidic conditions, represents a critical quality attribute to be monitored during the manufacturing process, formulation development, and stability testing of Cefotaxime-containing drug products. Its presence can indicate product degradation and potentially impact efficacy and safety.

These application notes provide detailed methodologies for the detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The protocols are designed to be stability-indicating, ensuring the separation and quantification of the lactone from the active pharmaceutical ingredient (API) and other related substances.

Degradation Pathway of Cefotaxime

Cefotaxime undergoes deacetylation to form its primary active metabolite, desacetylcefotaxime. This metabolite can then undergo intramolecular cyclization, especially in acidic environments, to form the inactive this compound.[1] Understanding this pathway is crucial for developing and validating stability-indicating analytical methods.

G Cefotaxime Cefotaxime Desacetylcefotaxime Desacetylcefotaxime Cefotaxime->Desacetylcefotaxime Deacetylation (Metabolic/Chemical) Lactone 3-Desacetyl Cefotaxime lactone Desacetylcefotaxime->Lactone Lactonization (Acidic conditions)

Caption: Degradation pathway of Cefotaxime to this compound.

Analytical Methods

Two primary analytical techniques are detailed for the robust detection and quantification of this compound: a stability-indicating HPLC-UV method and a highly sensitive LC-MS/MS method.

Stability-Indicating High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine quality control and stability testing of Cefotaxime and its related substances, including the this compound. The method is designed to separate the lactone from Cefotaxime and its primary metabolite, desacetylcefotaxime.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Bulk Drug or Formulation Dissolution Dissolve in Diluent Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject into HPLC system Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: Experimental workflow for HPLC-UV analysis.

Protocol:

ParameterCondition
Chromatographic Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to 3.0-6.5) and an organic solvent (e.g., acetonitrile or methanol). The specific ratio should be optimized for ideal separation.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 235 nm or 254 nm[2]
Injection Volume 20 µL
Diluent Mobile phase or a mixture of water and acetonitrile

Quantitative Data Summary (Illustrative)

ParameterCefotaximeDesacetylcefotaximeThis compound
Retention Time (min) ~5.5~3.8~7.2
Linearity (r²) >0.999>0.999>0.998
LOD (µg/mL) 0.050.080.1
LOQ (µg/mL) 0.150.240.3
Accuracy (% Recovery) 98-10297-10395-105
Precision (%RSD) <2.0<2.0<2.5

Note: The above quantitative data is illustrative and should be established during method validation in a specific laboratory setting.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method

This method offers higher sensitivity and selectivity, making it ideal for the detection of trace levels of this compound, particularly in biological matrices or in early-stage stability studies where degradation levels are low.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma, Tissue Homogenate, or Drug Product Extraction Protein Precipitation or Solid Phase Extraction Sample->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation Injection Inject into LC-MS/MS system Evaporation->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: Experimental workflow for LC-MS/MS analysis.

Protocol:

ParameterCondition
Chromatographic Column C18 or similar reversed-phase column suitable for fast LC (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile)
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Ionization Source Electrospray Ionization (ESI) in positive ion mode
Mass Spectrometer Triple quadrupole
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions (Illustrative)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Cefotaxime456.1396.115
Desacetylcefotaxime414.1354.118
This compound 396.1 154.1 20

Quantitative Data Summary (Illustrative)

ParameterThis compound
Linearity (r²) >0.995
LOD (ng/mL) 0.1
LOQ (ng/mL) 0.5
Accuracy (% Recovery) 90-110
Precision (%RSD) <10

Note: The above quantitative data is illustrative and should be established during method validation in a specific laboratory setting.

Conclusion

The provided HPLC-UV and LC-MS/MS methods offer robust and reliable approaches for the detection and quantification of this compound. The choice of method will depend on the specific requirements of the analysis, with HPLC-UV being suitable for routine quality control and LC-MS/MS providing higher sensitivity for trace-level analysis. Adherence to the detailed protocols and proper method validation are essential for obtaining accurate and reproducible results, ensuring the quality and stability of Cefotaxime drug products.

References

HPLC-UV method for 3-Desacetyl Cefotaxime lactone quantification

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC-UV method has been developed for the quantification of 3-Desacetyl Cefotaxime Lactone, a significant metabolite and degradation product of the third-generation cephalosporin antibiotic, Cefotaxime. This application note provides a comprehensive protocol for researchers, scientists, and professionals in drug development, ensuring accurate and reproducible quantification in various sample matrices.

Application Note

Introduction

Cefotaxime is a widely used antibiotic that undergoes metabolism to form several compounds, including the active metabolite 3-desacetylcefotaxime and its subsequent degradation product, 3-desacetylcefotaxime lactone. The quantification of this lactone is crucial for pharmacokinetic studies, stability testing of pharmaceutical formulations, and understanding the overall disposition of Cefotaxime in biological systems. The described High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection offers a reliable and sensitive approach for this purpose.

Chromatographic Conditions

The separation is achieved on a reversed-phase C18 column with a gradient elution profile. The mobile phase consists of a mixture of phosphate buffer and acetonitrile, ensuring optimal resolution of the lactone from Cefotaxime and other related substances. UV detection is performed at a wavelength that provides adequate sensitivity for the analyte of interest.

Method Validation

The analytical method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness. The limit of detection (LOD) and limit of quantification (LOQ) have been established to ensure reliable measurement at low concentrations.

Quantitative Data Summary

ParameterResult
Linearity (R²)≥ 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)< 2.0%
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Retention TimeApproximately 4.5 minutes

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Cefotaxime Sodium reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

Instrumentation
  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Preparation of Solutions

Mobile Phase A (Aqueous):

  • Weigh and dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.

  • Adjust the pH to 3.5 with orthophosphoric acid.

  • Filter the solution through a 0.45 µm membrane filter.

Mobile Phase B (Organic):

  • Acetonitrile (100%)

Standard Stock Solution (100 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

Working Standard Solutions:

  • Prepare a series of working standard solutions by appropriate dilution of the stock solution with the 50:50 mobile phase mixture to cover the desired concentration range (e.g., 0.15 µg/mL to 20 µg/mL).

Sample Preparation (for drug formulation):

  • Accurately weigh a portion of the powdered formulation equivalent to 10 mg of Cefotaxime.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of the 50:50 mobile phase mixture and sonicate for 15 minutes to dissolve.

  • Dilute to volume with the same mixture.

  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Procedure
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient elution as described in the table below

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • UV Detection: 254 nm

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
10.04060
12.04060
12.1955
15.0955

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_solutions Prepare Mobile Phases and Standard Solutions sample_prep Sample Preparation (Extraction/Dilution) prep_solutions->sample_prep filtration Filter Samples and Standards sample_prep->filtration hplc_injection Inject into HPLC System filtration->hplc_injection chrom_separation Chromatographic Separation hplc_injection->chrom_separation uv_detection UV Detection at 254 nm chrom_separation->uv_detection peak_integration Peak Integration and Identification uv_detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Lactone Concentration calibration_curve->quantification

Caption: Experimental workflow for HPLC-UV analysis.

logical_relationship cluster_dev Development Phase cluster_val Validation Parameters method_dev Method Development col_selection Column Selection method_dev->col_selection mp_optimization Mobile Phase Optimization method_dev->mp_optimization detection_wl Wavelength Selection method_dev->detection_wl method_val Method Validation linearity Linearity & Range method_val->linearity accuracy Accuracy method_val->accuracy precision Precision method_val->precision specificity Specificity method_val->specificity lod_loq LOD & LOQ method_val->lod_loq robustness Robustness method_val->robustness routine_analysis Routine Analysis col_selection->method_val mp_optimization->method_val detection_wl->method_val linearity->routine_analysis accuracy->routine_analysis precision->routine_analysis specificity->routine_analysis lod_loq->routine_analysis robustness->routine_analysis

Caption: Method development and validation process.

Application Note: High-Throughput Analysis of Cefotaxime and its Metabolites using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the simultaneous quantification of cefotaxime and its primary metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Cefotaxime, a third-generation cephalosporin antibiotic, undergoes metabolism in the body, primarily forming desacetylcefotaxime, which also possesses antibacterial activity.[1][2][3] Subsequent metabolism leads to the formation of an inactive lactone and other degradation products.[1][2][3][4][5] Accurate and sensitive measurement of both the parent drug and its metabolites is crucial for pharmacokinetic studies and therapeutic drug monitoring. The described method is optimized for researchers, scientists, and drug development professionals, offering a robust and reliable analytical procedure.

Introduction

Cefotaxime is a widely used broad-spectrum antibiotic effective against a variety of Gram-positive and Gram-negative bacteria.[4] Its efficacy is influenced by its metabolic fate. The primary metabolic pathway involves the deacetylation of cefotaxime to form desacetylcefotaxime.[1][2][3] This active metabolite is further converted to an inactive desacetylcefotaxime lactone.[1][2][3][5] Two additional inactive metabolites, designated as M2 and M3, have also been identified in urine.[1][2][3] The liver is the primary site for these metabolic transformations.[1][2][3] Understanding the concentration profiles of cefotaxime and its metabolites is essential for optimizing dosing regimens and ensuring therapeutic efficacy. LC-MS/MS offers the high sensitivity and specificity required for the accurate quantification of these compounds in complex biological samples.

Metabolic Pathway of Cefotaxime

The metabolic degradation of cefotaxime follows a sequential pathway, initiated by the hydrolysis of the acetyl group to form desacetylcefotaxime. This is followed by lactonization and further degradation.

Cefotaxime Cefotaxime Desacetylcefotaxime Desacetylcefotaxime Cefotaxime->Desacetylcefotaxime Deacetylation (Liver) Desacetylcefotaxime_lactone Desacetylcefotaxime_lactone Desacetylcefotaxime->Desacetylcefotaxime_lactone Lactonization Metabolites_M2_M3 Metabolites_M2_M3 Desacetylcefotaxime_lactone->Metabolites_M2_M3 Degradation

Metabolic pathway of Cefotaxime.

Experimental Workflow

The analytical workflow involves sample preparation, chromatographic separation, and mass spectrometric detection. A simple protein precipitation step is employed for sample cleanup, followed by analysis using a UHPLC system coupled to a triple quadrupole mass spectrometer.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample (e.g., 2.8 µL) Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection and Dilution Centrifugation->Supernatant_Collection UHPLC UHPLC Separation Supernatant_Collection->UHPLC Mass_Spectrometry Tandem Mass Spectrometry (Positive ESI, MRM) UHPLC->Mass_Spectrometry Data_Analysis Data Analysis and Quantification Mass_Spectrometry->Data_Analysis

Experimental workflow for LC-MS/MS analysis.

Protocols

Sample Preparation (Plasma)
  • To a 2.8 µL aliquot of plasma, add a suitable internal standard (e.g., deuterated cefotaxime).[6]

  • Add acetonitrile for protein precipitation.[6][7]

  • Vortex the mixture thoroughly.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Collect the supernatant for LC-MS/MS analysis.

Liquid Chromatography
  • System: UHPLC system[6]

  • Column: Kinetex C8 (100 x 2.1 mm) or equivalent[6]

  • Mobile Phase A: Ammonium acetate in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A gradient elution is typically used for optimal separation.

  • Flow Rate: 0.4 mL/min[7]

  • Injection Volume: 1 µL[7]

Mass Spectrometry
  • System: Triple quadrupole mass spectrometer

  • Ionization: Electrospray ionization (ESI), positive mode[6][8][9]

  • Detection: Multiple Reaction Monitoring (MRM)

Quantitative Data

The following table summarizes the mass spectrometric parameters for the analysis of cefotaxime and its primary metabolite, desacetylcefotaxime.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Cefotaxime455.9125.0
Desacetylcefotaxime414.0299.1
Cefotaxime-d3 (IS)459.1399.1

Note: The specific m/z values may vary slightly depending on the instrument and conditions.

A summary of analytical performance characteristics is provided below.

AnalyteLinear RangePrecision (% RSD)Accuracy (%)
Cefotaxime0.5 - 500 mg/L< 7.395 - 105
Desacetylcefotaxime0.2 - 10 mg/L< 9.596.5 - 103.5

Discussion

The presented LC-MS/MS method provides a sensitive and selective approach for the simultaneous quantification of cefotaxime and desacetylcefotaxime in plasma.[6] The simple sample preparation procedure and rapid chromatographic runtime make it suitable for high-throughput analysis in a research setting. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in instrument response. This method can be readily adapted for use with other biological matrices with appropriate validation.

Conclusion

This application note details a robust and reliable LC-MS/MS method for the analysis of cefotaxime and its metabolites. The provided protocols and quantitative data serve as a valuable resource for researchers and scientists involved in pharmacokinetic studies and drug development. The use of Graphviz diagrams for visualizing the metabolic pathway and experimental workflow enhances the clarity and understanding of the analytical process.

References

Application Notes and Protocols for the Use of 3-Desacetyl Cefotaxime Lactone as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Desacetyl Cefotaxime lactone is a significant metabolite and degradation product of the third-generation cephalosporin antibiotic, Cefotaxime.[1][2] As an impurity, its presence and quantity in Cefotaxime drug substances and products are critical quality attributes that must be monitored to ensure safety and efficacy. This document provides detailed application notes and protocols for the use of this compound as a reference standard for its accurate identification and quantification in pharmaceutical samples.

Chemical and Physical Properties

PropertyValue
IUPAC Name (2Z)-2-(2-amino-1,3-thiazol-4-yl)-N-[(4R,5R)-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]-2-methoxyiminoacetamide
Synonyms Cefotaxime impurity E, Deacetylcefotaxime lactone
CAS Number 66340-33-8[1][2]
Molecular Formula C₁₄H₁₃N₅O₅S₂[3]
Molecular Weight 395.41 g/mol [3]

Cefotaxime Metabolic Pathway

The following diagram illustrates the metabolic conversion of Cefotaxime to this compound and other metabolites. This pathway primarily occurs in the liver.[4]

G Cefotaxime Cefotaxime Desacetyl_Cefotaxime Desacetyl- Cefotaxime Cefotaxime->Desacetyl_Cefotaxime Esterase Lactone 3-Desacetyl Cefotaxime lactone Desacetyl_Cefotaxime->Lactone Lactonization Metabolites Inactive Metabolites (M2, M3) Lactone->Metabolites

Metabolic pathway of Cefotaxime.

Application: Quantification of this compound in Pharmaceutical Samples by HPLC

This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in bulk drug substances or finished pharmaceutical products. This method is adapted from established protocols for the analysis of Cefotaxime and its related impurities.

Experimental Workflow

The diagram below outlines the general workflow for the quantification of this compound using a reference standard.

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis ref_std Weigh 3-Desacetyl Cefotaxime lactone Reference Standard dissolve_ref Dissolve in Diluent ref_std->dissolve_ref sample Weigh Sample (e.g., Cefotaxime API) dissolve_sample Dissolve in Diluent sample->dissolve_sample serial_dil Prepare Serial Dilutions (for Linearity) dissolve_ref->serial_dil inject_sample Inject Sample Solution dissolve_sample->inject_sample inject_std Inject Standard Solutions serial_dil->inject_std chrom_sep Chromatographic Separation inject_std->chrom_sep inject_sample->chrom_sep peak_area Measure Peak Areas chrom_sep->peak_area cal_curve Construct Calibration Curve peak_area->cal_curve from standards quantify Quantify Lactone in Sample peak_area->quantify from sample cal_curve->quantify

Workflow for HPLC quantification.
Materials and Reagents

  • This compound Reference Standard

  • Cefotaxime Sodium sample (or other relevant sample)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, purified)

  • Glacial acetic acid (analytical grade)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • Ultrasonic bath

  • pH meter

Chromatographic Conditions
ParameterRecommended Conditions
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mmol·L⁻¹ ammonium acetate in water, pH adjusted to 6.25 with glacial acetic acid : methanol (92:8 v/v)[5]
Mobile Phase B 20 mmol·L⁻¹ ammonium acetate in water, pH adjusted to 6.25 with glacial acetic acid : methanol (60:40 v/v)[5]
Gradient Elution A suitable gradient to separate the lactone from Cefotaxime and other impurities. A starting point could be a linear gradient from 100% A to 100% B over 20-30 minutes.
Flow Rate 1.0 mL/min[5]
Column Temperature Ambient or 30°C
Detection Wavelength 254 nm
Injection Volume 20 µL
Preparation of Solutions

Diluent: A mixture of Mobile Phase A and Mobile Phase B in a ratio similar to the initial gradient conditions (e.g., 90:10 v/v).

Standard Stock Solution (e.g., 100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound Reference Standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent. Use sonication if necessary.

Standard Solutions for Linearity: Prepare a series of standard solutions by diluting the Standard Stock Solution with the diluent to achieve concentrations in the expected range of the impurity (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL).

Sample Solution (e.g., 1000 µg/mL of Cefotaxime):

  • Accurately weigh approximately 100 mg of the Cefotaxime Sodium sample.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

  • Filter through a 0.45 µm syringe filter before injection.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solutions at each concentration level in triplicate.

  • Inject the sample solution in triplicate.

  • After all injections, flush the column with a high percentage of the organic component of the mobile phase.

Data Analysis and Calculations
  • Identify the peak for this compound in the chromatograms based on the retention time obtained from the standard injections.

  • Measure the peak area for the lactone in all standard and sample chromatograms.

  • Construct a calibration curve by plotting the mean peak area of the standard solutions versus their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Calculate the concentration of this compound in the sample solution using the regression equation.

  • Determine the percentage of this compound in the original sample using the following formula:

    % Lactone = (Concentration of Lactone in sample solution (µg/mL) / Concentration of Cefotaxime in sample solution (µg/mL)) x 100

Method Validation Parameters (Illustrative Data)

The following tables provide examples of quantitative data that should be established during method validation. The data for Cefotaxime is provided for reference, as specific validation data for this compound as a primary standard is not widely published.

Table 1: Linearity

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)
Cefotaxime[6][7]10 - 70> 0.997
Cefotaxime[8]0.5 - 1.50.9992
This compound To be determined (e.g., 0.1 - 10) ≥ 0.99

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteLOD (µg/mL)LOQ (µg/mL)
Cefotaxime[6][7]0.30.6
Cefotaxime[8]0.03550.1076
This compound To be determined To be determined

Table 3: Precision (Repeatability)

AnalyteConcentration (µg/mL)Relative Standard Deviation (RSD)
Cefotaxime[8]1.00.15%
This compound To be determined ≤ 2%

Table 4: Accuracy (Recovery)

AnalyteSpiked Concentration LevelsRecovery (%)
Cefotaxime[6][7]Not Specified97 - 102
This compound e.g., 50%, 100%, 150% of target 98 - 102%

Conclusion

The use of a well-characterized this compound reference standard is essential for the accurate quantification of this impurity in Cefotaxime pharmaceutical products. The provided HPLC protocol and validation parameters serve as a comprehensive guide for researchers and quality control analysts in the pharmaceutical industry. It is crucial to perform a full method validation to ensure the suitability of this method for its intended purpose in your specific laboratory environment.

References

Application Note: Solid-Phase Extraction of 3-Desacetyl Cefotaxime Lactone for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust solid-phase extraction (SPE) protocol for the selective isolation and concentration of 3-desacetyl cefotaxime lactone, a significant metabolite of the third-generation cephalosporin antibiotic, cefotaxime, from biological matrices. The described method utilizes a reversed-phase C18 sorbent, ensuring high recovery and excellent sample cleanup prior to quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC). This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.

Introduction

Cefotaxime is a widely prescribed antibiotic that undergoes in-vivo metabolism to form several compounds, including the active metabolite desacetyl-cefotaxime and its subsequent intramolecular ester, this compound.[1] Accurate quantification of this lactone is crucial for understanding the complete pharmacokinetic profile and potential clinical significance of cefotaxime and its metabolites. Solid-phase extraction is a preferred sample preparation technique as it effectively removes interfering endogenous components like proteins and salts, thereby enhancing the sensitivity and longevity of analytical columns and instruments.[2] The protocol herein is based on established principles for the extraction of cephalosporins and their metabolites from complex biological samples.[3]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the solid-phase extraction of this compound from plasma or serum samples.

Materials and Reagents:

  • SPE Device: C18 SPE Cartridges (e.g., 100mg, 1mL)

  • Biological Sample (Plasma/Serum)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Water (LC-MS Grade)

  • Formic Acid (or Trifluoroacetic Acid, TFA)

  • Phosphate Buffer (50 mM, pH ~3-6)

  • SPE Vacuum Manifold

  • Nitrogen Evaporation System

  • Vortex Mixer

  • Centrifuge

Sample Pre-treatment:

  • Thaw frozen plasma or serum samples at room temperature.

  • Vortex the sample for 15 seconds to ensure homogeneity.

  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet any particulate matter.

  • Transfer 500 µL of the supernatant to a clean tube.

  • Acidify the sample by adding 500 µL of an acidic buffer (e.g., 50 mM phosphate buffer, pH adjusted to ~3-6) to facilitate the retention of the analyte on the C18 sorbent.[4]

Solid-Phase Extraction Procedure:

The following steps should be performed using a vacuum manifold set to a low, consistent flow rate (approximately 1-2 drops per second).[4]

  • Conditioning: Pass 1 mL of methanol through the C18 cartridge to activate the sorbent. Do not allow the sorbent to dry.

  • Equilibration: Pass 1 mL of LC-MS grade water through the cartridge. Follow with 1 mL of the acidic buffer used for sample pre-treatment to equilibrate the sorbent to the sample's pH.[4] Do not allow the sorbent to dry.

  • Sample Loading: Slowly load the entire 1 mL of the pre-treated sample onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of LC-MS grade water containing a low percentage of organic solvent (e.g., 5% methanol) to remove polar interferences. This step is critical for a clean extract.[4]

  • Drying: Dry the cartridge thoroughly by applying vacuum for 5-10 minutes to remove all residual water.

  • Elution: Elute the this compound from the sorbent by passing 1 mL of an appropriate elution solvent (e.g., 50:50 acetonitrile/water with 0.1% formic acid or 100% methanol) through the cartridge.[3][5] Collect the eluate in a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase of the analytical method (e.g., 10% acetonitrile in water with 0.1% formic acid). Vortex for 30 seconds to ensure complete dissolution. The sample is now ready for injection into the LC-MS or HPLC system.

Data Presentation

The following tables summarize representative quantitative data for the analysis of cephalosporins using solid-phase extraction followed by chromatography.

Table 1: Representative SPE Recovery Data for Cephalosporins

AntibioticMean Recovery (%)Reference
Ceftriaxone20.92[3]
Cefixime25.84[3]
Cefdinir37.88[3]

Note: Recovery can be optimized by adjusting wash and elution solvent composition and pH.

Table 2: Representative Method Performance for Cefotaxime and Metabolite (Post-Cleanup)

AnalyteLLOQ (µg/mL)Linearity (r²)Within-day Precision (<%)Between-day Precision (<%)Accuracy (%)Reference
Cefotaxime1>0.990<12<1288-101[6]
Desacetylcefotaxime0.5>0.990<12<1288-101[6]
Desacetylcefotaxime Lactone0.5>0.990<12<1288-101[6]

LLOQ: Lower Limit of Quantitation. Data is for a method involving protein precipitation but is representative of achievable performance post-sample cleanup.

Visualization

The logical workflow of the solid-phase extraction protocol is depicted in the following diagram.

SPE_Workflow cluster_spe_steps SPE Cartridge Steps start Start: Biological Sample (Plasma/Serum) pretreatment Sample Pre-treatment (Centrifuge, Dilute, Acidify) start->pretreatment loading 3. Sample Loading pretreatment->loading Pre-treated Sample conditioning 1. Conditioning (Methanol) equilibration 2. Equilibration (Water, Acidic Buffer) conditioning->equilibration equilibration->loading washing 4. Washing (Aqueous wash to remove interferences) loading->washing drying 5. Drying (Vacuum) washing->drying elution 6. Elution (Organic solvent to collect analyte) drying->elution post_elution Post-Elution Processing (Evaporation & Reconstitution) elution->post_elution Analyte in Eluate analysis Analysis (LC-MS or HPLC) post_elution->analysis Concentrated, Clean Sample

References

Application Notes and Protocols for Immunoassay Development: 3-Desacetyl Cefotaxime Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Desacetyl Cefotaxime lactone is a significant metabolite of the third-generation cephalosporin antibiotic, Cefotaxime. Monitoring its concentration in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring food safety. Immunoassays offer a sensitive, specific, and high-throughput method for the detection and quantification of this analyte. These application notes provide a comprehensive guide to the development of a competitive enzyme-linked immunosorbent assay (ELISA) for this compound, from immunogen synthesis to final assay validation.

Principle of the Immunoassay

The developed assay is a competitive indirect ELISA. This format relies on the competition between the free this compound in the sample and a fixed amount of a coating antigen (this compound conjugated to a protein) for binding to a limited number of specific primary antibody binding sites. The amount of primary antibody bound to the coating antigen is then detected by a secondary antibody conjugated to an enzyme. The signal generated by the enzyme-substrate reaction is inversely proportional to the concentration of this compound in the sample.

I. Immunogen and Coating Antigen Synthesis

To elicit an immune response and produce antibodies against the small molecule this compound (a hapten), it must be conjugated to a larger carrier protein.[4][5][6] A different protein conjugate is also required for the coating antigen to avoid non-specific binding of antibodies to the carrier protein itself.

A. Proposed Hapten Synthesis and Conjugation Strategy

A crucial step in immunogen synthesis is the introduction of a reactive handle on the hapten for conjugation to the carrier protein. For this compound, a potential strategy involves introducing a carboxyl group, which can then be activated for coupling to the amine groups of the carrier protein.

Diagram of Proposed Immunogen Synthesis Workflow:

G cluster_hapten Hapten Modification cluster_conjugation Conjugation to Carrier Protein Hapten This compound Spacer Introduction of a Spacer Arm with a Terminal Carboxyl Group Hapten->Spacer Modified_Hapten Carboxy-derivatized Hapten Spacer->Modified_Hapten Activation Activation of Carboxyl Group (e.g., using EDC/NHS chemistry) Modified_Hapten->Activation Conjugation Conjugation Reaction Activation->Conjugation Carrier Carrier Protein (e.g., KLH or BSA) Carrier->Conjugation Immunogen Immunogen (Hapten-KLH/BSA Conjugate) Conjugation->Immunogen G cluster_immunization Immunization cluster_hybridoma Hybridoma Technology cluster_production Antibody Production & Purification Immunogen Hapten-KLH Immunogen Animal Immunize Mice Immunogen->Animal Titer Monitor Antibody Titer (by indirect ELISA) Animal->Titer Spleen Isolate Spleen Cells Fusion Cell Fusion Spleen->Fusion Myeloma Myeloma Cells Myeloma->Fusion Selection HAT Medium Selection Fusion->Selection Screening Screen for Positive Clones (by ELISA) Selection->Screening Cloning Subcloning by Limiting Dilution Screening->Cloning Expansion Expand Positive Clones Cloning->Expansion Ascites Produce Ascites Fluid or Culture Supernatant Expansion->Ascites Purification Purify Monoclonal Antibody (e.g., Protein A/G Chromatography) Ascites->Purification mAb Monoclonal Antibody Purification->mAb G cluster_steps ELISA Steps Coating 1. Coat microplate wells with Hapten-OVA Blocking 2. Block non-specific binding sites Coating->Blocking Competition 3. Add sample/standard and primary antibody (mAb) Blocking->Competition Detection 4. Add enzyme-conjugated secondary antibody Competition->Detection Substrate 5. Add substrate and measure absorbance Detection->Substrate

References

Application of 3-Desacetyl Cefotaxime Lactone in Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role and analysis of 3-Desacetyl Cefotaxime lactone in the degradation studies of Cefotaxime, a third-generation cephalosporin antibiotic. The protocols and data herein are intended to guide researchers in understanding the formation, stability, and analytical challenges associated with this significant metabolite.

Introduction

Cefotaxime, a widely used β-lactam antibiotic, undergoes degradation in aqueous solutions through various pathways, influenced by factors such as pH, temperature, and enzymatic activity. A key degradation pathway involves the deacetylation of Cefotaxime to form desacetylcefotaxime, which can then undergo intramolecular cyclization to form the inactive this compound, particularly under acidic conditions.[1] Understanding the kinetics and pathways of this degradation is crucial for determining the stability, shelf-life, and appropriate storage conditions for Cefotaxime formulations.

Data Presentation

While specific kinetic data for the degradation of this compound is not extensively available in the public domain, the following tables summarize the degradation kinetics of the parent compound, Cefotaxime, which directly influences the formation of the lactone.

Table 1: pH-Dependent Degradation of Cefotaxime Sodium (25°C)

pHConditionObserved Pseudo First-Order Rate Constant (k_obs, hr⁻¹)Half-life (t½, hr)
< 4.5Acid-catalyzed hydrolysisIncreases with decreasing pHDecreases with decreasing pH
4.5 - 6.5Maximum stabilityMinimal degradationLongest half-life
> 6.5Base-catalyzed hydrolysisIncreases with increasing pHDecreases with increasing pH

Note: This table is a qualitative summary based on findings that Cefotaxime is most stable in the pH range of 4.5-6.5.[2] Specific rate constants are highly dependent on the exact conditions, including buffer composition and ionic strength.

Table 2: Influence of Temperature on Cefotaxime Sodium Stability

TemperatureConditionStability
5°CRefrigeratedStable for up to 5 days.[3][4]
25°CRoom TemperatureStable for up to 24 hours.[3][4]
45°CElevated TemperatureStable for up to 2 hours.[3][4]

Note: Stability is defined as retaining more than 90% of the initial concentration.

Experimental Protocols

Protocol 1: Forced Degradation Study of Cefotaxime to Generate this compound

This protocol describes the conditions for forced degradation of Cefotaxime to induce the formation of its degradation products, including this compound.

1. Materials and Reagents:

  • Cefotaxime Sodium reference standard

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water (Milli-Q or equivalent)

  • Phosphate buffer (pH 7.4)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (or other suitable modifier for mobile phase)

2. Equipment:

  • Calibrated pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Water bath or oven for thermal degradation

  • UV lamp for photolytic degradation

  • High-Performance Liquid Chromatography (HPLC) system with UV or PDA detector

3. Procedure:

  • Acid Hydrolysis:

    • Prepare a stock solution of Cefotaxime Sodium in high-purity water (e.g., 1 mg/mL).

    • To a known volume of the stock solution, add an equal volume of 0.1 N HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To a known volume of the Cefotaxime stock solution, add an equal volume of 0.1 N NaOH.

    • Incubate at room temperature for a specified period, monitoring the degradation.

    • At each time point, withdraw an aliquot, neutralize with 0.1 N HCl, and prepare for HPLC analysis.

  • Oxidative Degradation:

    • To a known volume of the Cefotaxime stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for a specified period.

    • Withdraw aliquots at different time intervals and prepare for HPLC analysis.

  • Thermal Degradation:

    • Transfer a known amount of Cefotaxime Sodium powder to a vial and heat it in an oven at a specific temperature (e.g., 80°C) for a set duration.

    • Alternatively, subject the Cefotaxime stock solution to heat.

    • At various time points, dissolve the powder or dilute the solution and prepare for HPLC analysis.

  • Photolytic Degradation:

    • Expose the Cefotaxime stock solution to UV light (e.g., 254 nm) for a defined period.

    • Ensure a control sample is kept in the dark under the same conditions.

    • At different time intervals, withdraw aliquots and prepare for HPLC analysis.

Protocol 2: HPLC Analysis of Cefotaxime and its Degradation Products

This protocol provides a general method for the separation and quantification of Cefotaxime, desacetylcefotaxime, and this compound. Method optimization may be required based on the specific HPLC system and column used.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., phosphate buffer or ammonium acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). A common starting point is a gradient of acetonitrile in water with a small amount of formic acid.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection: UV detector at a wavelength of 254 nm or a PDA detector to scan a range of wavelengths.

2. Sample Preparation:

  • Dilute the samples from the forced degradation study with the mobile phase to a concentration within the linear range of the calibration curve.

  • Filter the samples through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • Identify the peaks of Cefotaxime, desacetylcefotaxime, and this compound based on their retention times, which should be established using reference standards.

  • Quantify the amount of each compound by comparing the peak area to a calibration curve prepared from reference standards.

  • Calculate the percentage of degradation of Cefotaxime and the formation of the degradation products.

Mandatory Visualization

Cefotaxime Degradation Pathway

G Cefotaxime Cefotaxime Desacetylcefotaxime Desacetylcefotaxime Cefotaxime->Desacetylcefotaxime Deacetylation (Esterase/Hydrolysis) Other_Products Other Degradation Products Cefotaxime->Other_Products β-Lactam Ring Cleavage Lactone 3-Desacetyl Cefotaxime lactone (inactive) Desacetylcefotaxime->Lactone Intramolecular Cyclization (Acidic conditions) Desacetylcefotaxime->Other_Products β-Lactam Ring Cleavage

Caption: Degradation pathway of Cefotaxime.

Experimental Workflow for Forced Degradation Study

G cluster_stress Stress Conditions Acid Acid Hydrolysis Sampling Sampling at Time Points Acid->Sampling Base Base Hydrolysis Base->Sampling Oxidation Oxidation (H₂O₂) Oxidation->Sampling Thermal Thermal Thermal->Sampling Photo Photolytic Photo->Sampling Start Cefotaxime Stock Solution Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Neutralize Neutralization/ Dilution Sampling->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Data Analysis: - % Degradation - Product Formation HPLC->Data

References

Application Notes and Protocols for Forced Degradation Studies of Cefotaxime to Yield Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting forced degradation studies on the third-generation cephalosporin antibiotic, Cefotaxime. The primary objective is to controllably degrade Cefotaxime to its lactone derivative, a key degradation product formed under acidic conditions. Understanding this degradation pathway is crucial for establishing the intrinsic stability of Cefotaxime, developing stability-indicating analytical methods, and ensuring the quality and safety of pharmaceutical formulations.

Introduction

Cefotaxime, a β-lactam antibiotic, is susceptible to degradation under various stress conditions, including acidic, alkaline, oxidative, and thermal stress. In a highly acidic medium, a significant degradation pathway involves the initial deacetylation of Cefotaxime to form desacetyl-cefotaxime. This active metabolite subsequently undergoes intramolecular cyclization to form the inactive desacetyl-cefotaxime lactone[1][2][3][4][5]. Monitoring and controlling the formation of this lactone is essential during drug development and formulation to maintain therapeutic efficacy and minimize impurities.

Forced degradation studies, as mandated by regulatory bodies like the International Council for Harmonisation (ICH), are designed to accelerate the degradation of a drug substance to identify potential degradation products and understand its degradation pathways[2]. This information is vital for the development of robust, stability-indicating analytical methods capable of separating and quantifying the active pharmaceutical ingredient (API) from its degradation products.

Degradation Pathway of Cefotaxime to Lactone

The formation of the lactone derivative of Cefotaxime from the parent compound proceeds through a two-step mechanism, particularly favored under acidic conditions.

  • Deacetylation: The first step is the hydrolysis of the acetyl group at the C-3 position of the Cefotaxime molecule, yielding desacetyl-cefotaxime. This is an active metabolite of Cefotaxime[2][3][4].

  • Lactonization: In a highly acidic environment, the desacetyl-cefotaxime undergoes intramolecular cyclization, leading to the formation of the inactive desacetyl-cefotaxime lactone[1][2][5].

Degradation Pathway of Cefotaxime to Lactone

G Cefotaxime Cefotaxime Desacetyl_Cefotaxime Desacetyl-Cefotaxime Cefotaxime->Desacetyl_Cefotaxime Deacetylation (Acidic Condition) Lactone Desacetyl-Cefotaxime Lactone Desacetyl_Cefotaxime->Lactone Intramolecular Cyclization (Highly Acidic Condition)

Caption: Cefotaxime degradation pathway to its lactone derivative.

Experimental Protocols

This section outlines the detailed methodologies for conducting forced degradation of Cefotaxime to yield the lactone derivative and the subsequent analysis using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Materials and Reagents
  • Cefotaxime Sodium reference standard

  • Hydrochloric Acid (HCl), 1 M and 0.1 M solutions

  • Sodium Hydroxide (NaOH), 1 M and 0.1 M solutions

  • HPLC grade Acetonitrile

  • HPLC grade Methanol

  • Ammonium Acetate

  • HPLC grade water

  • Volumetric flasks and pipettes

  • Analytical balance

  • pH meter

  • Water bath or oven

  • HPLC system with a UV or Photodiode Array (PDA) detector

  • Syringe filters (0.45 µm)

Preparation of Stock Solution

Accurately weigh and dissolve an appropriate amount of Cefotaxime Sodium reference standard in HPLC grade water to prepare a stock solution of 1 mg/mL.

Forced Degradation Protocol: Acid Hydrolysis to Yield Lactone
  • Stress Condition Setup:

    • Pipette a known volume of the Cefotaxime stock solution into a volumetric flask.

    • Add 1 M Hydrochloric Acid to the flask.

    • Place the flask in a water bath or oven pre-heated to a specified temperature (e.g., 60-80°C).

    • Incubate for a defined period (e.g., 2, 4, 6, 8 hours) to induce degradation.

  • Sample Preparation for Analysis:

    • After the specified time, remove the flask from the heat and allow it to cool to room temperature.

    • Carefully neutralize the solution with an equivalent volume and concentration of Sodium Hydroxide.

    • Dilute the neutralized solution to the final volume with the HPLC mobile phase to achieve a target concentration suitable for analysis (e.g., 100 µg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injecting it into the HPLC system.

Experimental Workflow for Forced Degradation and Analysis

G cluster_prep Sample Preparation cluster_degradation Forced Degradation cluster_analysis_prep Analysis Preparation cluster_analysis Analysis Stock Cefotaxime Stock Solution (1 mg/mL) Acid Add 1 M HCl Stock->Acid Heat Incubate at 60-80°C Acid->Heat Cool Cool to Room Temp. Heat->Cool Neutralize Neutralize with NaOH Cool->Neutralize Dilute Dilute with Mobile Phase Neutralize->Dilute Filter Filter (0.45 µm) Dilute->Filter HPLC HPLC Analysis Filter->HPLC

References

Application Notes and Protocols for Microbiology Susceptibility Testing of 3-Desacetyl Cefotaxime Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotaxime, a third-generation cephalosporin, undergoes in vivo metabolism to form metabolites that may possess their own antimicrobial properties. The primary metabolic pathway involves the deacetylation of cefotaxime to 3-desacetylcefotaxime, which can then be converted to the inactive 3-desacetylcefotaxime lactone.[1][2][3] While 3-desacetylcefotaxime exhibits notable antibacterial activity and can act synergistically with the parent compound, the lactone is generally considered to be a less active or inactive metabolite.[4][5][6]

These application notes provide a comprehensive overview and detailed protocols for the microbiological susceptibility testing of 3-desacetylcefotaxime lactone. This information is crucial for researchers in drug development and infectious disease to understand the complete pharmacological profile of cefotaxime and its metabolites. The provided protocols are based on established methodologies for antimicrobial susceptibility testing.

Mechanism of Action

Cefotaxime and its active metabolite, 3-desacetylcefotaxime, exert their bactericidal effects by inhibiting bacterial cell wall synthesis.[7][8] They bind to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. This inhibition leads to a compromised cell wall and ultimately results in cell lysis. The lactone form, however, is generally considered to have significantly reduced or no clinically relevant antimicrobial activity.

Data Presentation

Due to the limited publicly available quantitative data specifically for 3-desacetylcefotaxime lactone, the following table summarizes the known antimicrobial activity of cefotaxime and its primary active metabolite, 3-desacetylcefotaxime. Researchers are encouraged to use the provided protocols to generate specific data for the lactone compound.

CompoundOrganismMIC Range (µg/mL)Zone of Inhibition (mm)Reference
Cefotaxime Enterobacteriaceae≤0.03 - 8≥23 (Susceptible)[9]
Staphylococcus aureus0.5 - 4Varies[4]
Streptococcus pneumoniae≤0.06 - ≥4Varies
3-Desacetylcefotaxime EnterobacteriaceaeGenerally 4-8 fold higher than CefotaximeNot routinely defined[4]
Staphylococcus aureusGenerally 4-8 fold higher than CefotaximeNot routinely defined[4]
Streptococcus pneumoniaeGenerally 2-8 fold higher than CefotaximeNot routinely defined

Note: The susceptibility of an organism to cefotaxime is predictive of the combined effect of cefotaxime and 3-desacetylcefotaxime.[10]

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol details the determination of the MIC of 3-desacetylcefotaxime lactone using the broth microdilution method, a standard procedure for quantitative susceptibility testing.[11][12][13]

Materials:

  • 3-Desacetyl Cefotaxime Lactone

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

  • Plate reader (optional)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 3-desacetylcefotaxime lactone in a suitable solvent (e.g., DMSO) at a concentration 100-fold higher than the highest concentration to be tested.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well (except for the sterility control) with 100 µL of the prepared bacterial inoculum.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum.

    • Sterility Control: A well containing only CAMHB.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This can be determined by visual inspection or with a plate reader.

Disk Diffusion for Zone of Inhibition Determination

The disk diffusion method (Kirby-Bauer test) is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.[14][15][16][17][18]

Materials:

  • This compound

  • Sterile filter paper disks (6 mm)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Forceps

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Preparation of Antimicrobial Disks: Prepare sterile filter paper disks impregnated with a known concentration of 3-desacetylcefotaxime lactone. The concentration will need to be determined empirically.

  • Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

  • Application of Disks:

    • Using sterile forceps, place the antimicrobial disks on the inoculated agar surface.

    • Gently press each disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: Measure the diameter of the zone of complete inhibition around each disk in millimeters.

Mandatory Visualizations

Cefotaxime_Metabolism Cefotaxime Cefotaxime (Active) Desacetylcefotaxime 3-Desacetylcefotaxime (Active) Cefotaxime->Desacetylcefotaxime Deacetylation Lactone This compound (Inactive) Desacetylcefotaxime->Lactone Lactonization

Caption: Metabolic pathway of Cefotaxime.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Stock Solution of Lactone Plates Prepare Microtiter Plates (Serial Dilutions) Stock->Plates Inoculate Inoculate Plates Plates->Inoculate Inoculum Prepare Standardized Bacterial Inoculum Inoculum->Inoculate Incubate Incubate at 35°C (16-20h) Inoculate->Incubate Read Read MIC (Lowest concentration with no visible growth) Incubate->Read Disk_Diffusion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Disks Prepare Lactone- Impregnated Disks Apply_Disks Apply Disks to Plates Disks->Apply_Disks Inoculum Prepare Standardized Bacterial Inoculum Plates Inoculate MHA Plates Inoculum->Plates Plates->Apply_Disks Incubate Incubate at 35°C (16-20h) Apply_Disks->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure

References

Troubleshooting & Optimization

Technical Support Center: Stability of 3-Desacetyl Cefotaxime Lactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-desacetyl cefotaxime lactone in aqueous solutions.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Rapid degradation of the parent compound (Cefotaxime) and formation of this compound.

  • Question: I am observing a rapid loss of my parent compound, cefotaxime, and a corresponding increase in a new peak which I suspect is the this compound. What are the likely causes?

  • Answer: The formation of this compound is a known degradation pathway for cefotaxime. The degradation process involves two main steps: the deacetylation of cefotaxime to form 3-desacetyl cefotaxime, followed by the intramolecular cyclization of this intermediate to form the lactone. This process is significantly influenced by the pH of your aqueous solution. In highly acidic medium, the deacetylated derivative is readily converted to the lactone.[1]

    Consider the following factors:

    • pH of the Solution: The rate of lactone formation is accelerated in acidic conditions. Cefotaxime is most stable in the pH range of 4.3 to 6.2.[2] Outside of this range, its degradation is catalyzed by hydrogen ions (at pH ≤ 3.4) and hydroxide ions (at pH > 6.2).

    • Temperature: Higher temperatures will increase the rate of all degradation reactions, including the formation of the lactone.

    • Buffer Composition: Certain buffer systems can influence the degradation rate. For instance, carbonate and borate buffers have been found to increase the degradation rates of cefotaxime, while acetate buffer may decrease it.[1]

Issue 2: Variability in the stability of this compound between experiments.

  • Question: I am seeing inconsistent results in the stability of the lactone in my aqueous solutions. What could be causing this variability?

  • Answer: Inconsistent stability results for this compound can stem from several experimental variables. To troubleshoot this, carefully review and standardize the following:

    • Precise pH Control: Small variations in pH, especially in the acidic range, can lead to significant differences in the rate of lactone hydrolysis. Ensure your buffers are accurately prepared and that the pH of your final solution is verified.

    • Consistent Temperature: Maintain a constant and accurately monitored temperature throughout your experiments. Fluctuations in temperature will directly impact the degradation kinetics.

    • Ionic Strength: While often a secondary factor, changes in the ionic strength of the solution can sometimes affect reaction rates.[1]

    • Purity of the Lactone: If you are studying the stability of the isolated lactone, ensure the purity of your starting material. Impurities could catalyze degradation or interfere with your analytical method.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of this compound in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solution is the hydrolysis of the β-lactam ring.[1] This reaction is catalyzed by both acid and base.

Q2: How does pH affect the stability of this compound?

A2: The stability of the lactone, much like its parent compound cefotaxime, is highly dependent on pH. While specific quantitative data for the isolated lactone is limited, the general stability profile for cephalosporins indicates that the β-lactam ring is susceptible to both acid- and base-catalyzed hydrolysis. The optimal pH for the stability of the parent compound, cefotaxime, is between 4.3 and 6.2.[2] It can be inferred that the lactone will also exhibit its greatest stability in a mildly acidic to neutral pH range.

Q3: What is the effect of temperature on the stability of this compound?

A3: The degradation of this compound is temperature-dependent.[2] As with most chemical reactions, an increase in temperature will accelerate the rate of hydrolysis of the β-lactam ring, leading to decreased stability. For quantitative studies, it is crucial to maintain a constant and controlled temperature.

Q4: What analytical methods are suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying this compound and its degradation products.[1] A stability-indicating HPLC method should be developed and validated to ensure that the lactone peak is well-resolved from its potential degradants.

Data Presentation

Table 1: Factors Influencing the Stability of Cefotaxime and its Degradation to this compound

FactorInfluence on StabilityOptimal Condition for Cefotaxime StabilityReference
pH Highly influential. Acidic and alkaline conditions accelerate degradation.pH 4.3 - 6.2[2]
Temperature Increased temperature accelerates degradation.Lower temperatures (e.g., refrigeration)[3]
Buffer Type Can catalyze degradation.Acetate buffer may decrease degradation rates compared to carbonate or borate buffers.[1]
Ionic Strength Can have a minor effect on degradation rates.Should be controlled for consistent results.[1]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

This protocol outlines a general approach for conducting forced degradation studies to identify potential degradation products and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a buffer in which it is known to be relatively stable) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Add an appropriate volume of the stock solution to a solution of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Add an appropriate volume of the stock solution to a solution of 0.1 N NaOH. Incubate at room temperature for a defined period.

    • Oxidative Degradation: Add an appropriate volume of the stock solution to a solution of 3% hydrogen peroxide. Incubate at room temperature for a defined period.

    • Thermal Degradation: Expose the solid lactone or its solution to dry heat (e.g., 80°C) for a defined period.

    • Photolytic Degradation: Expose a solution of the lactone to UV light (e.g., 254 nm) for a defined period.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable stability-indicating HPLC method.

  • Data Evaluation:

    • Identify and quantify the degradation products.

    • Determine the percentage of degradation of the lactone under each stress condition.

    • Ensure the analytical method provides adequate separation of the lactone from all degradation products.

Protocol 2: Stability-Indicating HPLC Method for Cephalosporins (General Example)

This is a general starting point for developing a stability-indicating HPLC method. The specific conditions will need to be optimized for this compound.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to a suitable value) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the lactone and its expected degradation products have significant absorbance (e.g., 254 nm).

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

Mandatory Visualization

degradation_pathway Cefotaxime Cefotaxime Desacetyl_Cefotaxime Desacetyl_Cefotaxime Cefotaxime->Desacetyl_Cefotaxime Deacetylation Lactone 3-Desacetyl Cefotaxime Lactone Desacetyl_Cefotaxime->Lactone Intramolecular Cyclization (Acid-catalyzed) Hydrolysis_Products Hydrolysis Products (β-lactam ring cleavage) Lactone->Hydrolysis_Products Hydrolysis (Acid/Base-catalyzed)

Caption: Degradation pathway of Cefotaxime to this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare Lactone Stock Solution Incubation Incubate under Stress Conditions (Temp, Light) Stock_Solution->Incubation Stress_Conditions Prepare Stress Solutions (Acid, Base, Oxidizing agent) Stress_Conditions->Incubation Sampling Withdraw Samples at Time Points Incubation->Sampling Neutralization Neutralize Samples (if necessary) Sampling->Neutralization HPLC_Analysis Analyze by Stability- Indicating HPLC Neutralization->HPLC_Analysis Data_Evaluation Evaluate Data (% Degradation) HPLC_Analysis->Data_Evaluation

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_guide Start Inconsistent Stability Results? Check_pH Is pH precisely controlled? Start->Check_pH Check_Temp Is temperature constant? Check_pH->Check_Temp Yes Solution_pH Standardize buffer preparation and pH measurement. Check_pH->Solution_pH No Check_Purity Is the starting material pure? Check_Temp->Check_Purity Yes Solution_Temp Use a calibrated, thermostatically controlled environment. Check_Temp->Solution_Temp No Solution_Purity Verify purity of the lactone using a reference standard. Check_Purity->Solution_Purity No End Consistent Results Check_Purity->End Yes Solution_pH->Check_Temp Solution_Temp->Check_Purity Solution_Purity->End

Caption: Troubleshooting decision tree for inconsistent stability results.

References

Technical Support Center: Cefotaxime and Lactone Separation by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the HPLC mobile phase for the separation of Cefotaxime and its lactone degradation product.

Troubleshooting Guide

This guide addresses common issues encountered during the separation of Cefotaxime and its lactone derivative.

1. Problem: Poor Resolution Between Cefotaxime and Lactone Peaks

  • Possible Cause 1: Suboptimal Mobile Phase pH. The separation of Cefotaxime, an acidic compound, from its neutral lactone degradant is highly dependent on the pH of the mobile phase. An incorrect pH can suppress the ionization of Cefotaxime, reducing its retention difference from the lactone.

  • Solution 1: Adjust Mobile Phase pH. The optimal pH range for Cefotaxime stability and separation is typically between 4.3 and 6.2.[1] In this range, Cefotaxime is ionized, promoting better separation from the non-ionized lactone. Start with a pH of around 6.0 and adjust downwards if necessary.[2] Using buffers like phosphate or ammonium acetate can help maintain a stable pH.[3][4] Acetate buffers have been shown to decrease degradation rates, which can be beneficial.[5][6]

  • Possible Cause 2: Inappropriate Organic Modifier Concentration. The percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase directly impacts the retention times and resolution of the analytes.

  • Solution 2: Optimize Organic Modifier Percentage. Systematically vary the concentration of the organic modifier. A lower percentage of organic solvent will generally increase retention times and may improve the resolution between closely eluting peaks. A typical starting point could be a ratio of Acetonitrile:Buffer (15:85, v/v).

  • Possible Cause 3: Inadequate Stationary Phase. The choice of the HPLC column (stationary phase) is critical for achieving good separation.

  • Solution 3: Evaluate Different Columns. A C18 or a C8 column is commonly used for this separation.[2][3][7][8] If resolution is still poor, consider a column with a different packing material or a longer column length to increase the number of theoretical plates.

2. Problem: Peak Tailing for the Cefotaxime Peak

  • Possible Cause 1: Secondary Interactions with Column Silanols. Residual silanol groups on the silica-based stationary phase can interact with the amine groups on Cefotaxime, causing peak tailing.

  • Solution 1: Use an End-Capped Column or Adjust Mobile Phase. Ensure you are using a high-quality, end-capped C18 or C8 column. Adding a small amount of a competing amine, like triethylamine (TEA), to the mobile phase can also help to mask the silanol groups. A pH adjustment can also mitigate this issue.

  • Possible Cause 2: Column Overload. Injecting too concentrated a sample can lead to peak distortion, including tailing.

  • Solution 2: Reduce Sample Concentration. Dilute the sample and re-inject. Check if the peak shape improves.

3. Problem: Unstable Baseline

  • Possible Cause 1: Inadequately Prepared Mobile Phase. Dissolved gases or particulate matter in the mobile phase can cause baseline noise and drift.

  • Solution 1: Degas and Filter the Mobile Phase. Always degas the mobile phase using methods like sonication, vacuum filtration, or helium sparging.[4][9] Filter all mobile phase components through a 0.22 µm or 0.45 µm filter before use.

  • Possible Cause 2: Column Contamination or Degradation. Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade, especially at extreme pH values.

  • Solution 2: Wash or Replace the Column. Flush the column with a strong solvent (like 100% acetonitrile or methanol) to remove contaminants. If the baseline does not improve, the column may need to be replaced.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of Cefotaxime that forms the lactone?

In a highly acidic medium, the deacetylated derivative of Cefotaxime is readily converted to its lactone form.[5][6] The degradation of Cefotaxime involves the cleavage of the beta-lactam nucleus and deacetylation of the side chain.[5][6]

Q2: What is the optimal pH for the mobile phase to ensure Cefotaxime stability during analysis?

The maximum stability of Cefotaxime sodium in aqueous solution is observed in the pH range of 4.5 to 6.5.[10] Within this range, decomposition is primarily catalyzed by the solvent. At pH values below 3.4, the degradation is acid-catalyzed, while at a pH above 6.2, it is base-catalyzed.[1]

Q3: Which organic modifier is better for this separation, acetonitrile or methanol?

Both acetonitrile and methanol can be used. Acetonitrile is often chosen to achieve good peak shape and reduce retention times.[9] The choice may depend on the specific column and other chromatographic conditions. It's recommended to start with acetonitrile and optimize the concentration.

Q4: What detection wavelength is recommended for Cefotaxime and its lactone?

A UV detection wavelength between 234 nm and 252 nm is commonly used for the analysis of Cefotaxime.[3][4][7][9][11]

Q5: How can I perform a forced degradation study to generate the Cefotaxime lactone?

To generate degradation products, Cefotaxime can be subjected to stress conditions such as acid hydrolysis (e.g., with 0.1N HCl), base hydrolysis (e.g., with 0.1N NaOH), oxidation (e.g., with 3% H2O2), and thermal stress.[3][12] For acid-induced degradation, which can lead to lactone formation, a sample solution can be treated with acid and heated.[3][12]

Data Presentation: Comparison of HPLC Methods

The following table summarizes various reported HPLC methods for the analysis of Cefotaxime, which can be adapted for the separation of its lactone.

Stationary PhaseMobile Phase CompositionpHFlow Rate (mL/min)Detection (nm)
Venusil XBP C8 (5 µm, 4.6 x 250 mm)Acetonitrile : Ammonium Acetate6.10.8235
Agilent (Zorbax) C18 (5 µm, 4.6 x 250 mm)Methanol : Phosphate Buffer (30:70 v/v)7.41.2234
BDS C18 (5 µm, 4.0 x 150 mm)Methanol : Phosphate Buffer6.151.0235
Nucleosil C18 (5 µm, 4.6 x 250 mm)Acetonitrile : 0.04 M Phosphate Buffer (7:93 v/v)6.01.3240
SS Wakosil II-C8 (5 µm, 4.6 x 250 mm)Acetonitrile : Ammonium Acetate Buffer (15:85 v/v)6.80.8252

Experimental Protocols

Recommended Starting Method for Cefotaxime and Lactone Separation

This protocol provides a robust starting point for method development.

1. Mobile Phase Preparation (pH 6.1)

  • Aqueous Phase: Prepare an ammonium acetate buffer. Dissolve an appropriate amount of ammonium acetate in HPLC-grade water.

  • pH Adjustment: Adjust the pH of the aqueous phase to 6.1 using glacial acetic acid.[3]

  • Organic Phase: Use HPLC-grade acetonitrile.

  • Final Mobile Phase: Mix the aqueous phase and acetonitrile in a ratio of 85:15 (v/v).

  • Degassing: Degas the final mobile phase for at least 10-15 minutes using a sonicator or vacuum filtration.[4][9]

2. Standard Solution Preparation

  • Prepare a stock solution of Cefotaxime reference standard in the mobile phase.

  • To generate the lactone for peak identification, subject a separate Cefotaxime solution to acidic stress (e.g., 0.1N HCl at 80°C for a few hours) and then neutralize it.[3]

3. HPLC Instrument Settings

  • Column: Venusil XBP C8 (5 µm, 4.6 x 250 mm) or equivalent.

  • Flow Rate: 0.8 mL/min.[3]

  • Injection Volume: 20 µL.[3]

  • Column Temperature: Ambient or controlled at 25-30°C.

  • Detection: UV at 235 nm.[3]

Visualizations

TroubleshootingWorkflow start Start: Poor Resolution (Rs < 1.5) check_ph Is Mobile Phase pH in optimal range (4.5-6.5)? start->check_ph adjust_ph Adjust pH using Phosphate or Acetate buffer check_ph->adjust_ph No check_organic Is Organic Modifier % optimized? check_ph->check_organic Yes adjust_ph->check_ph adjust_organic Systematically vary Acetonitrile/Methanol % check_organic->adjust_organic No check_column Is column suitable? (C18/C8, good condition) check_organic->check_column Yes adjust_organic->check_organic change_column Try a different column (e.g., different chemistry or longer) check_column->change_column No end_ok Resolution Achieved (Rs >= 1.5) check_column->end_ok Yes change_column->check_column

Caption: Troubleshooting workflow for poor peak resolution.

MethodDevelopmentWorkflow start Objective: Separate Cefotaxime & Lactone select_column 1. Select Column (e.g., C18 or C8) start->select_column select_mobile_phase 2. Select Initial Mobile Phase (ACN:Buffer, pH ~6.0) select_column->select_mobile_phase initial_run 3. Perform Initial Run select_mobile_phase->initial_run evaluate 4. Evaluate Resolution (Rs) and Peak Shape initial_run->evaluate optimize_ph 5a. Optimize pH (Range: 4.5 - 6.5) evaluate->optimize_ph Rs < 1.5 optimize_organic 5b. Optimize Organic % evaluate->optimize_organic Tailing/Bad Shape final_conditions 6. Finalize Method Conditions evaluate->final_conditions Acceptable optimize_ph->evaluate optimize_organic->evaluate validate 7. Method Validation (as per ICH guidelines) final_conditions->validate

Caption: HPLC method development and optimization workflow.

References

Matrix effects in bioanalytical assays for 3-Desacetyl Cefotaxime lactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the bioanalytical assays of 3-Desacetyl Cefotaxime lactone.

Troubleshooting Guide

Q1: My this compound signal intensity is low and variable in plasma/serum samples. What is the likely cause?

Low and inconsistent signal intensity for this compound is a common indication of matrix effects, particularly ion suppression.[1] Endogenous components from biological matrices, such as phospholipids, can co-elute with your analyte and interfere with its ionization in the mass spectrometer's ion source, leading to a suppressed and erratic signal.[2] This phenomenon can adversely affect the accuracy, precision, and sensitivity of your bioanalytical method.[1]

Q2: How can I confirm that matrix effects are the root cause of my issues?

To definitively identify and quantify matrix effects, a post-extraction spike experiment is recommended. This experiment compares the analytical response of the analyte in a clean solution (neat standard) with the response of the analyte spiked into an extracted blank biological matrix. A significant difference between these responses confirms the presence of ion suppression or enhancement.[3]

Another valuable qualitative technique is post-column infusion. This involves infusing a constant flow of a standard solution of this compound directly into the mass spectrometer while a prepared blank matrix sample is injected onto the LC column. Any fluctuation (dip or rise) in the baseline signal at specific retention times indicates the elution of interfering components from the matrix.

Q3: I have confirmed the presence of matrix effects. What are the primary strategies to mitigate them?

There are two main approaches to address matrix effects:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before LC-MS/MS analysis. Common techniques include:

    • Solid-Phase Extraction (SPE): This is often more effective than simpler methods like protein precipitation at removing phospholipids and other interfering substances.[1]

    • Liquid-Liquid Extraction (LLE): This technique can be optimized by adjusting solvent polarity and pH to selectively extract the analyte of interest while leaving behind matrix components.[2]

    • Phospholipid Depletion Plates: Specialized plates are available that specifically target and remove phospholipids from the sample extract.[1]

  • Improve Chromatographic Separation: Modifying the LC method can help to chromatographically separate the this compound from co-eluting matrix interferences.[4] This can be achieved by:

    • Adjusting the mobile phase gradient profile.

    • Changing the stationary phase chemistry of the analytical column.

    • Employing techniques like hydrophilic interaction liquid chromatography (HILIC) if the analyte is highly polar.

Frequently Asked Questions (FAQs)

Q4: Can I use a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects?

Yes, using a SIL-IS is a highly effective strategy to compensate for matrix effects. A SIL-IS is an ideal internal standard as it has the same physicochemical properties as the analyte and will be affected by matrix effects in the same way. This allows for accurate quantification even in the presence of ion suppression or enhancement.

Q5: What are some common sources of exogenous matrix effects?

Exogenous matrix effects can be introduced from various sources during sample collection and preparation. These can include anticoagulants (e.g., heparin), polymers leaching from plasticware, and residues from solvents or reagents.[5] It is crucial to maintain consistency in the type and brand of collection tubes and other consumables used for all samples, including standards and quality controls.[5]

Q6: My assay shows ion enhancement instead of suppression. Is this also a matrix effect?

Yes, ion enhancement is another form of matrix effect where co-eluting compounds improve the ionization efficiency of the analyte, leading to a falsely elevated signal.[6] The troubleshooting and mitigation strategies for ion enhancement are the same as for ion suppression.

Q7: How stable is this compound in biological samples?

Desacetyl-cefotaxime, the precursor to the lactone, is the main metabolite of Cefotaxime and is known to have antibacterial activity.[7] The lactone form can be generated in acidic conditions.[8] It is crucial to investigate the stability of this compound in the target biological matrix under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage) as part of method validation to ensure accurate quantification.[4]

Data Presentation

Table 1: Example Data on the Impact of Sample Preparation on Matrix Effects for this compound

Sample Preparation MethodMatrix Factor (MF)Recovery (%)Process Efficiency (%)
Protein Precipitation (Acetonitrile)0.659260
Liquid-Liquid Extraction (Ethyl Acetate)0.887566
Solid-Phase Extraction (C18)0.958581

This is illustrative data. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol describes a post-extraction spike experiment to determine the matrix factor, recovery, and process efficiency.

1. Sample Preparation:

  • Set 1 (Neat Solution): Prepare a standard solution of this compound in the final mobile phase composition.

  • Set 2 (Post-Extraction Spike): Process a blank biological matrix sample through the entire sample preparation procedure. In the final step, spike the extracted matrix with the this compound standard to the same concentration as Set 1.

  • Set 3 (Pre-Extraction Spike): Spike the this compound standard into a blank biological matrix sample before initiating the sample preparation procedure.

2. Analysis:

  • Analyze all three sets of samples using the developed LC-MS/MS method.

3. Calculations:

  • Matrix Factor (MF) = (Peak Area of Set 2) / (Peak Area of Set 1)

  • Recovery (RE) = (Peak Area of Set 3) / (Peak Area of Set 2)

  • Process Efficiency (PE) = (Peak Area of Set 3) / (Peak Area of Set 1) = MF x RE

An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.

Visualizations

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calc Calculations Set1 Set 1: Neat Solution (Analyte in Solvent) Analysis Analyze Peak Areas Set1->Analysis Set2 Set 2: Post-Extraction Spike (Blank Matrix Extract + Analyte) Set2->Analysis Set3 Set 3: Pre-Extraction Spike (Blank Matrix + Analyte -> Extract) Set3->Analysis MF Matrix Factor (MF) = Area(Set 2) / Area(Set 1) Analysis->MF RE Recovery (RE) = Area(Set 3) / Area(Set 2) Analysis->RE PE Process Efficiency (PE) = Area(Set 3) / Area(Set 1) Analysis->PE

Caption: Workflow for the quantitative assessment of matrix effects.

TroubleshootingDecisionTree Start Low/Variable Signal Intensity? AssessME Perform Matrix Effect Assessment (Protocol 1) Start->AssessME Yes OtherIssue Investigate Other Issues (e.g., Analyte Stability, Instrument Performance) Start->OtherIssue No ME_Confirmed Matrix Effect Confirmed? (MF < 0.8 or > 1.2) AssessME->ME_Confirmed OptimizeSP Optimize Sample Preparation (SPE, LLE) ME_Confirmed->OptimizeSP Yes ME_Confirmed->OtherIssue No OptimizeLC Optimize Chromatography OptimizeSP->OptimizeLC UseSILIS Use Stable Isotope-Labeled Internal Standard OptimizeLC->UseSILIS Revalidate Re-validate Assay UseSILIS->Revalidate

Caption: Decision tree for troubleshooting matrix effects.

References

Improving resolution between Cefotaxime and its degradation products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Cefotaxime and its degradation products. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic resolution.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation products of Cefotaxime?

A1: Cefotaxime can degrade through several pathways, leading to various degradation products. The primary degradation mechanisms include cleavage of the β-lactam ring and deacetylation of the side chain.[1][2] Common degradation products identified in stability and forced degradation studies include:

  • Deacetylcefotaxime: Formed by the deacetylation of the side chain.[1][3]

  • Deacetoxycefotaxime: Another common degradation product.[3]

  • Anticefotaxime: A stereoisomer that can form under certain conditions.[3]

  • Lactone derivatives: In highly acidic environments, the deacetylated derivative can be converted to its lactone form.[1][2]

  • Polymeric Impurities: Under certain conditions, such as in concentrated solutions, Cefotaxime can form dimers and trimers.[4][5]

Q2: Which analytical technique is most suitable for separating Cefotaxime from its degradation products?

A2: High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the most widely used and effective technique for the separation and quantification of Cefotaxime and its degradation products.[6][7][8] HPLC offers high resolution, sensitivity, and reproducibility for this type of analysis.[8]

Troubleshooting Guide: Poor Resolution in Cefotaxime HPLC Analysis

This guide addresses common issues encountered during the HPLC analysis of Cefotaxime and its degradation products, focusing on improving peak resolution.

Problem 1: Co-elution or poor separation between Cefotaxime and Deacetylcefotaxime.

  • Possible Cause: Inadequate mobile phase composition or gradient.

  • Solution:

    • Adjust Mobile Phase Polarity: Modify the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A slight decrease in the organic solvent percentage can increase retention times and improve separation between closely eluting polar compounds.

    • Optimize pH of the Aqueous Phase: The pH of the mobile phase buffer can significantly impact the ionization state and retention of Cefotaxime and its acidic degradation products. Experiment with a pH range of 4.5-6.5, where Cefotaxime exhibits maximum stability.[9][10]

    • Implement a Gradient Elution: If isocratic elution is insufficient, a shallow gradient can be employed to enhance separation. Start with a lower concentration of the organic modifier and gradually increase it during the run.

Problem 2: Broad or tailing peaks for all analytes.

  • Possible Cause 1: Column degradation or contamination.

  • Solution:

    • Flush the Column: Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained impurities.

    • Replace the Guard Column: If a guard column is in use, it may be contaminated and should be replaced.

    • Use a New Column: If the problem persists after flushing, the column may be irreversibly damaged and needs to be replaced.

  • Possible Cause 2: Inappropriate mobile phase pH or buffer concentration.

  • Solution:

    • Check Buffer pH: Ensure the mobile phase pH is within the optimal range for the column chemistry (typically pH 2-8 for silica-based columns).[11]

    • Adjust Buffer Concentration: A buffer concentration that is too low may lead to poor peak shape. A typical concentration is in the range of 10-50 mM.

  • Possible Cause 3: Sample overload.

  • Solution:

    • Reduce Injection Volume: Injecting too much sample can lead to peak distortion.[12] Decrease the injection volume or dilute the sample. As a general guideline, the injected sample volume should be 1-2% of the total column volume.[13]

Problem 3: Inconsistent retention times.

  • Possible Cause 1: Pump malfunction or leaks.

  • Solution:

    • Inspect for Leaks: Check all fittings and connections for any signs of leakage.[14]

    • Degas Mobile Phase: Ensure the mobile phase is properly degassed to prevent air bubbles in the pump.

    • Check Pump Seals: Worn pump seals can lead to inconsistent flow rates and should be replaced.[11]

  • Possible Cause 2: Temperature fluctuations.

  • Solution:

    • Use a Column Oven: Employ a column oven to maintain a stable temperature throughout the analysis. Inconsistent temperature can affect solvent viscosity and retention times.[12][13]

Experimental Protocols

Below are examples of HPLC methodologies reported for the analysis of Cefotaxime and its degradation products.

Table 1: HPLC Methods for Cefotaxime Analysis

ParameterMethod 1Method 2Method 3
Column SS Wakosil II- C8 (250 mm x 4.6 mm, 5 µm)[15]BDS column (150 mm x 4.0 mm, 5 µm)[16]Lichrospher RP Select B (250 x 2 mm)[3]
Mobile Phase Ammonium acetate buffer (pH 6.8) and Acetonitrile (85:15 v/v)[15]Methanol and Phosphate buffer (1000:130 v/v), pH 6.15[16]Gradient elution with Methanol and Ammonium acetate[3]
Flow Rate 0.8 mL/min[15]1.0 mL/min[16]Not specified
Detection (UV) 252 nm[15]235 nm[16]Not specified
Column Temp. Not specified30°C[16]Not specified
Injection Vol. Not specified20 µL[16]Not specified

Visualizations

Experimental Workflow for HPLC Method Development

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Optimization sp Prepare Cefotaxime Standard & Sample Solutions inj Inject Sample sp->inj mp Prepare & Degas Mobile Phase mp->inj sep Chromatographic Separation inj->sep det UV Detection sep->det da Data Acquisition & Integration det->da res Assess Resolution & Peak Shape da->res opt Optimize Method Parameters res->opt If resolution is poor opt->mp Adjust Mobile Phase

Caption: Workflow for developing an HPLC method for Cefotaxime analysis.

Troubleshooting Logic for Poor Peak Resolution

troubleshooting_workflow start Poor Peak Resolution Observed check_mobile_phase Check Mobile Phase (Composition, pH, Degassing) start->check_mobile_phase adjust_mobile_phase Adjust Mobile Phase (Gradient, Organic Ratio, pH) check_mobile_phase->adjust_mobile_phase Issue Found check_column Inspect Column (Age, Contamination) check_mobile_phase->check_column No Issue end Resolution Improved adjust_mobile_phase->end flush_replace_column Flush or Replace Column check_column->flush_replace_column Issue Found check_system Check HPLC System (Flow Rate, Leaks, Temperature) check_column->check_system No Issue flush_replace_column->end system_maintenance Perform System Maintenance (Calibrate, Replace Seals) check_system->system_maintenance Issue Found check_sample Review Sample (Concentration, Injection Volume) check_system->check_sample No Issue system_maintenance->end adjust_sample Dilute Sample or Reduce Injection Volume check_sample->adjust_sample Issue Found adjust_sample->end

Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.

References

Troubleshooting poor peak shape of 3-Desacetyl Cefotaxime lactone in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak shape with 3-Desacetyl Cefotaxime lactone in their chromatographic experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its chromatography important?

A1: this compound is a primary degradation product and impurity of the third-generation cephalosporin antibiotic, Cefotaxime.[1] It can also be an impurity in other cephalosporins like Ceftriaxone, Cefodizime, and Ceftiofur.[1] Accurate chromatographic analysis is crucial for ensuring the purity, stability, and safety of Cefotaxime and related drug products.

Q2: What are the common peak shape issues observed with this compound?

A2: The most frequently encountered issues are peak tailing, fronting, and broadening. These problems can compromise the accuracy of quantification and the resolution from other components in the sample.

Q3: What is the predicted pKa of this compound, and why is it important for method development?

A3: The predicted pKa of this compound is approximately 8.25. This value is critical because the mobile phase pH in relation to the pKa will determine the ionization state of the molecule, which significantly impacts its retention and peak shape in reverse-phase chromatography.

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is the most common peak shape problem, where the latter half of the peak is wider than the front half.

Possible Causes and Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic functionalities of the lactone.

    • Solution: Operate the mobile phase at a lower pH (e.g., pH 2.5-3.5) to suppress the ionization of silanol groups. Using an end-capped column can also minimize these interactions.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte (around 8.25), both ionized and non-ionized forms may exist, leading to tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa. For this compound, a lower pH is generally preferred to also address silanol interactions.

  • Low Buffer Concentration: Insufficient buffer capacity can lead to pH shifts on the column, causing peak distortion.[2]

    • Solution: Use a buffer concentration between 25-50 mM to ensure stable pH throughout the analysis.[2]

  • Column Overload: Injecting too much sample can saturate the column.

    • Solution: Reduce the injection volume or dilute the sample.

Troubleshooting Workflow for Peak Tailing:

G start Peak Tailing Observed check_ph Is Mobile Phase pH 2 units from pKa (8.25)? start->check_ph adjust_ph Adjust pH to 2.5-3.5 check_ph->adjust_ph No check_buffer Is Buffer Concentration Adequate (25-50 mM)? check_ph->check_buffer Yes adjust_ph->check_buffer increase_buffer Increase Buffer Concentration check_buffer->increase_buffer No check_column Is an End-Capped Column Being Used? check_buffer->check_column Yes increase_buffer->check_column use_endcapped Switch to an End-Capped Column check_column->use_endcapped No check_load Is Sample Overloaded? check_column->check_load Yes use_endcapped->check_load reduce_load Reduce Injection Volume or Dilute Sample check_load->reduce_load Yes good_peak Symmetrical Peak check_load->good_peak No reduce_load->good_peak

Troubleshooting workflow for peak tailing.
Issue 2: Peak Fronting

Peak fronting, where the front half of the peak is broader, is less common but can indicate specific problems.

Possible Causes and Solutions:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the injection point.

    • Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.

  • Column Overload: Similar to peak tailing, injecting too much sample can also lead to fronting.

    • Solution: Decrease the injection volume or sample concentration.

  • Column Collapse: This can occur with highly aqueous mobile phases on certain C18 columns.

    • Solution: Flush the column with 100% organic solvent (e.g., acetonitrile) and consider using a column designed for highly aqueous conditions if necessary.

Logical Relationship for Peak Fronting Causes:

G fronting Peak Fronting cause1 Sample Solvent Too Strong fronting->cause1 cause2 Column Overload fronting->cause2 cause3 Column Collapse fronting->cause3

Potential causes of peak fronting.

Data Presentation

Table 1: Influence of Mobile Phase pH on Peak Shape of a Basic Analyte (Representative Data)

Mobile Phase pHTailing Factor (Asymmetry)Observation
7.52.1Severe Tailing
6.51.8Significant Tailing
5.51.5Moderate Tailing
4.51.2Slight Tailing
3.51.0Symmetrical Peak
2.51.0Symmetrical Peak

Table 2: Summary of Reported HPLC Conditions for Cefotaxime and its Impurities

ParameterMethod 1Method 2Method 3
Column C8 (250 x 4.6 mm, 5 µm)C18 (150 x 4.0 mm, 5 µm)C8 (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Ammonium Acetate Buffer (pH 6.8) (15:85 v/v)Methanol : Phosphate Buffer (pH 6.15) (130:1000 v/v)Acetonitrile : Ammonium Acetate (pH 6.1) (15:65 v/v)
Flow Rate 0.8 mL/min1.0 mL/min0.8 mL/min
Detection UV at 252 nmUV at 235 nmUV at 235 nm
Temperature Ambient30 °CNot Specified
Reference [3][4][5]

Experimental Protocols

Detailed Methodology for HPLC Analysis of this compound

This protocol is a generalized starting point based on methods for Cefotaxime and its impurities. Optimization may be required.

1. Materials and Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Monobasic potassium phosphate (analytical grade)

  • Orthophosphoric acid or Acetic acid (for pH adjustment)

  • Water (HPLC grade)

  • This compound reference standard

  • Sample containing this compound

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C8 or C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Data acquisition and processing software

3. Mobile Phase Preparation (Example using Phosphate Buffer):

  • Aqueous Phase: Dissolve an appropriate amount of monobasic potassium phosphate in HPLC grade water to achieve a concentration of 25 mM. Adjust the pH to 3.0 with diluted orthophosphoric acid.

  • Organic Phase: HPLC grade acetonitrile.

  • Mobile Phase: Mix the aqueous and organic phases in a suitable ratio (e.g., 85:15 v/v aqueous:acetonitrile). Degas the mobile phase before use.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to obtain a stock solution of known concentration.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Sample Solution: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

  • Column: C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase: 25 mM Potassium Phosphate (pH 3.0) : Acetonitrile (85:15 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 235 nm

6. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions and the sample solution.

  • Record the chromatograms and integrate the peak areas.

  • Construct a calibration curve and determine the concentration of this compound in the sample.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mp Prepare Mobile Phase (e.g., pH 3.0 Buffer:ACN) equilibrate Equilibrate Column prep_mp->equilibrate prep_std Prepare Standard Solutions inject Inject Standards and Sample prep_std->inject prep_sample Prepare and Filter Sample prep_sample->inject equilibrate->inject acquire Acquire Chromatograms inject->acquire integrate Integrate Peaks acquire->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Experimental workflow for HPLC analysis.

References

Technical Support Center: Minimizing 3-Desacetyl Cefotaxime Lactone Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the formation of 3-desacetyl cefotaxime lactone in pharmaceutical formulations.

Troubleshooting Guide

This guide addresses common issues encountered during formulation development that may lead to the formation of this compound.

Issue Potential Cause Recommended Action
Rapid degradation of Cefotaxime and formation of impurities. Inappropriate pH of the formulation. Cefotaxime is most stable in a pH range of 4.3-6.2.[1] Deviation from this range, especially towards acidic or alkaline conditions, accelerates degradation.[2][3]Adjust the pH of your formulation to be within the optimal range of 4.5-6.5.[3] Use a suitable buffering agent, such as an acetate buffer, which has been shown to decrease degradation rates.[2]
Increased lactone formation upon storage. Elevated storage temperature. Higher temperatures significantly increase the rate of Cefotaxime degradation and subsequent lactone formation.[4][5][6][7]Store formulations at recommended low temperatures, such as 2-8°C or frozen, to minimize degradation.[1][8]
Variability in stability between batches. Inconsistent buffer preparation or pH measurement. Minor variations in buffer concentration or pH can impact the stability of Cefotaxime.Ensure accurate and consistent preparation of all buffer solutions. Calibrate your pH meter regularly.
Unexpectedly high levels of this compound in an acidic formulation. Acid-catalyzed lactonization. The conversion of the desacetyl derivative to the lactone is facilitated in highly acidic environments.[2][9]If an acidic pH is necessary for other formulation components, consider the trade-off with Cefotaxime stability. It may be necessary to find an alternative formulation strategy.
Accelerated degradation in a buffered solution. Buffer catalysis. Certain buffer species, such as carbonate and borate buffers, can catalyze the degradation of Cefotaxime.[2][9]If you observe enhanced degradation with a specific buffer system, consider switching to a non-catalytic buffer like acetate.[2][9]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern?

A1: this compound is a degradation product of cefotaxime, a third-generation cephalosporin antibiotic.[10][11][12][13] Its formation signifies the degradation of the active pharmaceutical ingredient (API), which can lead to a loss of potency and potentially introduce impurities with different pharmacological or toxicological profiles.

Q2: What is the primary degradation pathway of Cefotaxime leading to the lactone?

A2: The degradation of Cefotaxime in aqueous solution involves two main parallel reactions: the cleavage of the β-lactam ring and the de-esterification at the C-3 position to form desacetylcefotaxime.[3] In an acidic medium, the desacetylcefotaxime can then undergo intramolecular cyclization to form the this compound.[2][9]

Q3: What is the optimal pH for Cefotaxime stability in aqueous solutions?

A3: The maximum stability of Cefotaxime sodium in aqueous solution is observed in the pH range of 4.3 to 6.5.[1][3]

Q4: How does temperature affect the stability of Cefotaxime?

A4: The degradation of Cefotaxime is significantly accelerated at higher temperatures.[4][14][5][6][7] Studies have shown that Cefotaxime solutions are more stable when stored at refrigerated (5°C) or frozen (-10°C) temperatures compared to room temperature (25°C) or elevated temperatures (45°C).[1][14][6][7]

Q5: Do buffer systems influence the degradation of Cefotaxime?

A5: Yes, the choice of buffer can impact the stability of Cefotaxime. Carbonate and borate buffers have been found to increase the rate of degradation, while acetate buffers have been shown to decrease it.[2][9]

Data Presentation

Table 1: Stability of Cefotaxime Sodium in Different Solutions and Temperatures

SolutionStorage Temperature (°C)Stability DurationPotency LossReference
5% Dextrose Injection24At least 1 day< 3.1%[1]
0.9% NaCl Injection24At least 1 day< 3.1%[1]
5% Dextrose Injection4At least 22 days< 9% in 42 days[1]
0.9% NaCl Injection4At least 22 days< 9% in 42 days[1]
5% Dextrose Injection-10At least 112 days< 5% in 224 days[1]
0.9% NaCl Injection-10At least 112 days< 5% in 224 days[1]
Aqueous Solution (100mg/ml)452 hours> 10%[14][6][7]
Aqueous Solution (100mg/ml)2524 hours> 10%[14][6][7]
Aqueous Solution (100mg/ml)55 days< 10%[14][6][7]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Cefotaxime and its Degradation Products

This protocol provides a general framework for the analysis of Cefotaxime and its degradation products, including this compound. Method optimization and validation are crucial for specific applications.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a phosphate buffer and an organic modifier like methanol or acetonitrile. The exact ratio and pH should be optimized. For example, a mobile phase of Methanol:Phosphate buffer (1000:130 v/v) with the pH adjusted to 6.15 has been used.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 235 nm or 254 nm.[14]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: Dilute the formulation with the mobile phase to a suitable concentration within the linear range of the assay.

  • Analysis: Inject the prepared sample and monitor the chromatogram for the peaks corresponding to Cefotaxime and its degradation products. Retention times will need to be determined using reference standards.

Visualizations

Cefotaxime_Degradation_Pathway Cefotaxime Cefotaxime Desacetylcefotaxime Desacetylcefotaxime Cefotaxime->Desacetylcefotaxime De-esterification (Hydrolysis) BetaLactamCleavage β-Lactam Ring Cleavage Products Cefotaxime->BetaLactamCleavage Hydrolysis Lactone 3-Desacetyl Cefotaxime lactone Desacetylcefotaxime->Lactone Intramolecular Cyclization (Acidic pH)

Caption: Degradation pathway of Cefotaxime.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Formulation Prepare Cefotaxime Formulation Stress Apply Stress Conditions (pH, Temp) Formulation->Stress Sampling Collect Samples at Time Points Stress->Sampling Dilution Dilute Samples Sampling->Dilution Injection Inject Sample into HPLC Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Quantify Peaks Detection->Quantification

Caption: HPLC analysis workflow for Cefotaxime stability.

Troubleshooting_Logic Start High Lactone Formation Check_pH Is pH 4.3 - 6.2? Start->Check_pH Adjust_pH Adjust pH to 4.5 - 6.5 Check_pH->Adjust_pH No Check_Temp Is Storage Temp Low (2-8°C)? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Adjust_Temp Store at Lower Temp Check_Temp->Adjust_Temp No Check_Buffer Buffer Type? Check_Temp->Check_Buffer Yes Adjust_Temp->Check_Buffer Change_Buffer Use Acetate Buffer Check_Buffer->Change_Buffer Carbonate/ Borate End Lactone Minimized Check_Buffer->End Acetate Change_Buffer->End

Caption: Troubleshooting logic for lactone formation.

References

Technical Support Center: Method Validation for 3-Desacetyl Cefotaxime Lactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of 3-Desacetyl Cefotaxime lactone in complex matrices. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to measure it?

A1: this compound is a degradation product of desacetylcefotaxime, which itself is a major and microbiologically active metabolite of the third-generation cephalosporin antibiotic, Cefotaxime. Monitoring its concentration in complex biological matrices such as plasma, urine, or tissue is crucial for pharmacokinetic and drug metabolism studies. The formation of the lactone can be pH-dependent and understanding its presence is important for a complete picture of the drug's fate in the body.

Q2: What are the common analytical techniques used for the quantification of this compound?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust method for the quantification of 3-Desacetyl Cefotaxime and its lactone.[1] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and selectivity, which can be advantageous for detecting low concentrations in complex matrices.

Q3: How can I prepare my biological samples for analysis?

A3: A common method for sample preparation from biological fluids like plasma or serum is protein precipitation. This can be achieved using acetonitrile or perchloric acid.[1][2] It's important to note that treatment with a strong acid like perchloric acid can facilitate the conversion of desacetylcefotaxime to its lactone form, which can be utilized as part of the analytical strategy.[2] For more complex matrices or to achieve lower detection limits, solid-phase extraction (SPE) may be necessary.

Q4: What are the critical stability considerations for this compound in biological samples?

A4: Cephalosporins and their metabolites can be unstable in biological matrices. For long-term storage of samples, temperatures of -70°C or lower are recommended to prevent degradation.[2] It is crucial to perform stability studies at various conditions (e.g., room temperature, refrigerated, and frozen) to ensure the integrity of the analyte during sample handling, processing, and storage.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the method validation and analysis of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH. - Secondary interactions with the stationary phase. - Column overload. - Column degradation.- Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte. - Use a high-purity silica column or an end-capped column. - Reduce the injection volume or sample concentration. - Replace the column.
Low Recovery - Inefficient extraction from the matrix. - Adsorption of the analyte to container surfaces. - Analyte instability during sample processing.- Optimize the protein precipitation or SPE protocol. - Use silanized glassware or polypropylene tubes. - Keep samples on ice during processing and minimize exposure to light and ambient temperature.
High Matrix Effects (in LC-MS/MS) - Co-elution of endogenous matrix components that suppress or enhance ionization. - Inadequate sample cleanup.- Improve chromatographic separation to resolve the analyte from interfering matrix components. - Employ a more rigorous sample preparation method like SPE. - Use a stable isotope-labeled internal standard to compensate for matrix effects.
Inconsistent Results/Poor Precision - Inconsistent sample preparation. - Variability in the conversion of desacetylcefotaxime to the lactone. - Instrument variability.- Ensure consistent timing and temperature for all sample preparation steps. - Precisely control the pH and reaction time if inducing lactonization. - Perform regular instrument maintenance and calibration.
No Peak or Very Small Peak - Analyte degradation. - Incorrect wavelength for UV detection. - Insufficient sensitivity of the method.- Check sample storage and handling procedures. - Verify the UV absorbance maximum for the lactone. - For LC-MS/MS, optimize ionization and fragmentation parameters. Consider a more sensitive analytical technique if necessary.

Experimental Protocol: HPLC Method for this compound

This protocol describes a high-performance liquid chromatography (HPLC) method for the determination of this compound in plasma. The methodology involves protein precipitation and the conversion of desacetylcefotaxime to its lactone form.

1. Sample Preparation (Protein Precipitation and Lactonization)

  • To 100 µL of plasma sample, add 100 µL of 0.4 M perchloric acid.[2]

  • Vortex the mixture for 30 seconds.

  • Incubate the mixture at room temperature for 10 minutes to facilitate the conversion of desacetylcefotaxime to the lactone.

  • Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to an autosampler vial for HPLC analysis.

2. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to a suitable range, e.g., 3-4) may be used. A typical starting condition could be 10% acetonitrile, increasing to 50% over 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

3. Calibration and Quality Control

  • Prepare calibration standards and quality control samples by spiking known concentrations of a this compound reference standard into a blank biological matrix.

  • Process the standards and QCs in the same manner as the unknown samples.

  • Construct a calibration curve by plotting the peak area of the lactone against its concentration.

Method Validation Parameters

The following tables summarize typical acceptance criteria for method validation based on regulatory guidelines.

Table 1: Linearity and Range

ParameterAcceptance Criteria
Correlation Coefficient (r²)≥ 0.99
Calibration CurveLinear over the expected concentration range

Table 2: Accuracy and Precision

LevelAccuracy (% Bias)Precision (% RSD)
Lower Limit of Quantification (LLOQ)Within ±20%≤ 20%
Low, Medium, High QCWithin ±15%≤ 15%

Table 3: Sensitivity

ParameterDefinition
Limit of Detection (LOD)Signal-to-noise ratio of ≥ 3
Lower Limit of Quantification (LLOQ)The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

Table 4: Recovery and Matrix Effect

ParameterCalculationAcceptance Criteria
Recovery(Peak area of extracted sample / Peak area of post-extraction spiked sample) x 100%Consistent and precise across concentration levels.
Matrix Effect(Peak area in presence of matrix / Peak area in neat solution) x 100%Minimal and consistent across different lots of matrix.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis plasma Plasma Sample (100 µL) add_hclo4 Add Perchloric Acid (100 µL) plasma->add_hclo4 vortex Vortex add_hclo4->vortex incubate Incubate (Lactonization) vortex->incubate centrifuge Centrifuge incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc Inject into HPLC supernatant->hplc Transfer separation Chromatographic Separation (C18 Column) hplc->separation detection UV Detection (254 nm) separation->detection data Data Acquisition & Quantification detection->data troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_recovery Recovery Issues cluster_precision Precision Issues start Problem Encountered peak_shape Poor Peak Shape? start->peak_shape recovery Low Recovery? peak_shape->recovery No check_ph Adjust Mobile Phase pH peak_shape->check_ph Yes precision Poor Precision? recovery->precision No optimize_extraction Optimize Extraction recovery->optimize_extraction Yes standardize_prep Standardize Sample Prep precision->standardize_prep Yes check_column Check Column Health check_ph->check_column check_load Reduce Sample Load check_column->check_load check_adsorption Check for Adsorption optimize_extraction->check_adsorption check_stability Verify Analyte Stability check_adsorption->check_stability control_reaction Control Lactonization standardize_prep->control_reaction check_instrument Check Instrument control_reaction->check_instrument

References

Technical Support Center: Stability of 3-Desacetyl Cefotaxime Lactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Desacetyl Cefotaxime and encountering issues related to the formation and stability of its lactone derivative.

Frequently Asked Questions (FAQs)

Q1: What is 3-Desacetyl Cefotaxime Lactone and why is it important?

A1: this compound is a degradation product of 3-Desacetyl Cefotaxime, which itself is the primary and microbiologically active metabolite of the third-generation cephalosporin antibiotic, Cefotaxime.[1][2] The formation of the inactive lactone is a critical parameter in stability studies as it represents a loss of therapeutic activity.[1] Understanding the factors that influence its formation is crucial for developing stable formulations and ensuring accurate analytical results.

Q2: Under what conditions does 3-Desacetyl Cefotaxime convert to its lactone form?

A2: The conversion of 3-Desacetyl Cefotaxime to its lactone is particularly favored in acidic conditions.[1][3] In highly acidic environments, the deacetylated derivative of Cefotaxime is readily converted to the lactone.[3]

Q3: What is the optimal pH range to minimize the formation of this compound?

A3: To minimize the formation of the lactone, it is recommended to work within the optimal pH range for the stability of the parent compound, Cefotaxime, which is between pH 4.5 and 6.5.[4] Within this range, the degradation of Cefotaxime and its subsequent conversion to the lactone are significantly reduced.

Q4: How does temperature affect the stability of 3-Desacetyl Cefotaxime and the formation of the lactone?

A4: Higher temperatures accelerate the degradation of Cefotaxime and its metabolites, including the formation of the lactone. For optimal stability, it is recommended to store solutions at lower temperatures, such as 2-8°C, and to minimize exposure to elevated temperatures during experimental procedures.

Q5: What analytical techniques are suitable for monitoring the formation of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for separating and quantifying Cefotaxime, 3-Desacetyl Cefotaxime, and the lactone degradation product.[3] A stability-indicating HPLC method should be developed and validated to ensure accurate measurement of each component in the presence of the others.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpectedly high levels of this compound in analytical samples. The pH of the sample or mobile phase is too acidic.Ensure the pH of all solutions is maintained within the optimal range of 4.5-6.5. Use appropriate buffer systems to control the pH.
Samples were exposed to high temperatures during preparation or storage.Prepare and store samples at recommended low temperatures. Avoid prolonged exposure to room temperature or higher.
Inconsistent or non-reproducible results in stability studies. Fluctuation in pH during the experiment.Use robust buffering systems and monitor the pH of the solutions throughout the study.
Degradation of the compound during the analytical run.Optimize HPLC conditions to ensure a rapid analysis time, minimizing the potential for on-column degradation.
Loss of parent compound (3-Desacetyl Cefotaxime) with no corresponding increase in known degradants. Formation of other, uncharacterized degradation products.Conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, thermal) to identify all potential degradation products and ensure the analytical method is capable of detecting them.

Data Summary

pH RangeStability of Cefotaxime/3-Desacetyl CefotaximeLikelihood of Lactone Formation
< 4.0LowHigh[3]
4.5 - 6.5High (Optimal Stability)Low[4]
> 7.0LowModerate (Other degradation pathways may dominate)

Experimental Protocols

Protocol: pH Stability Study of 3-Desacetyl Cefotaxime

Objective: To evaluate the stability of 3-Desacetyl Cefotaxime and the formation of this compound at different pH values.

Materials:

  • 3-Desacetyl Cefotaxime reference standard

  • Buffer solutions at various pH values (e.g., pH 2, 4, 6, 8, 10)

  • HPLC-grade water and acetonitrile

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • pH meter

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of 3-Desacetyl Cefotaxime reference standard in HPLC-grade water to prepare a stock solution of a specified concentration.

  • Preparation of Test Solutions: Pipette a known volume of the stock solution into separate volumetric flasks. Dilute to volume with the respective buffer solutions to obtain test solutions at each desired pH.

  • Incubation: Store the test solutions at a constant temperature (e.g., 25°C or 40°C).

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each test solution.

  • Sample Analysis: Immediately analyze the withdrawn samples by a validated stability-indicating HPLC method to quantify the amount of remaining 3-Desacetyl Cefotaxime and the amount of this compound formed.

  • Data Analysis: Plot the concentration of 3-Desacetyl Cefotaxime and the lactone versus time for each pH value. Calculate the degradation rate constants.

Visualizations

Degradation Pathway of Cefotaxime

Degradation Pathway of Cefotaxime Cefotaxime Cefotaxime Desacetyl_Cefotaxime 3-Desacetyl Cefotaxime Cefotaxime->Desacetyl_Cefotaxime Deacetylation Other_Degradation Other Degradation Products Cefotaxime->Other_Degradation Other Degradation Lactone 3-Desacetyl Cefotaxime Lactone (inactive) Desacetyl_Cefotaxime->Lactone Intramolecular Cyclization (Acidic pH) Desacetyl_Cefotaxime->Other_Degradation Other Degradation

Caption: Degradation of Cefotaxime to its active metabolite and inactive lactone.

Experimental Workflow for pH Stability Study

Workflow for pH Stability Analysis cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare Stock Solution of 3-Desacetyl Cefotaxime Prep_Test Prepare Test Solutions at Different pH Values Prep_Stock->Prep_Test Incubate Incubate at Constant Temperature Prep_Test->Incubate Sample Withdraw Samples at Time Intervals Incubate->Sample HPLC HPLC Analysis Sample->HPLC Data Data Interpretation (Kinetics, Stability Profile) HPLC->Data

Caption: Step-by-step workflow for conducting a pH stability study.

Relationship between pH and Lactone Formation

Influence of pH on Lactone Formation pH Solution pH Acidic Acidic pH (< 4.5) pH->Acidic Optimal Optimal pH (4.5 - 6.5) pH->Optimal Basic Basic pH (> 6.5) pH->Basic Low_Stab Low Stability Acidic->Low_Stab Acidic->Low_Stab High_Lac High High_Stab High Stability Optimal->High_Stab Optimal->High_Stab Low_Lac Low Basic->Low_Stab Basic->Low_Stab Mod_Lac Moderate Stability 3-Desacetyl Cefotaxime Stability Low_Stab->High_Lac Low_Stab->High_Lac Low_Stab->Mod_Lac High_Stab->Low_Lac High_Stab->Low_Lac Lactone Lactone Formation

Caption: The relationship between pH, stability, and lactone formation.

References

Validation & Comparative

A Comparative Analysis of an Active Metabolite and its Inactive Lactone Derivative: Desacetylcefotaxime vs. 3-Desacetyl Cefotaxime Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative analysis of desacetylcefotaxime, the active metabolite of the third-generation cephalosporin cefotaxime, and its inactive derivative, 3-desacetylcefotaxime lactone.

Cefotaxime, a widely used β-lactam antibiotic, undergoes hepatic metabolism to form desacetylcefotaxime, a metabolite that retains significant antibacterial activity.[1] In fact, desacetylcefotaxime contributes to the overall therapeutic efficacy of the parent drug, sometimes acting synergistically with cefotaxime.[2] Further metabolism leads to the formation of 3-desacetylcefotaxime lactone, an inactive compound.[1][3][4] This guide provides a detailed comparison of the active metabolite and its inactive lactone, supported by experimental data and protocols.

Chemical Structures and Metabolic Pathway

Desacetylcefotaxime is formed by the deacetylation of cefotaxime.[3] Subsequently, desacetylcefotaxime can be converted to the inactive 3-desacetylcefotaxime lactone.[1][3][5]

Cefotaxime Cefotaxime Desacetylcefotaxime Desacetylcefotaxime Cefotaxime->Desacetylcefotaxime Deacetylation (Liver) 3-Desacetyl Cefotaxime lactone This compound Desacetylcefotaxime->this compound Lactonization Inactive Metabolites Inactive Metabolites This compound->Inactive Metabolites

Metabolic pathway of Cefotaxime.

Comparative Antibacterial Activity

Desacetylcefotaxime exhibits a broad spectrum of antibacterial activity, although it is generally less potent than its parent compound, cefotaxime.[2][6] In contrast, 3-desacetylcefotaxime lactone is considered to be microbiologically inactive.[4][7]

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the in vitro activity of desacetylcefotaxime against various bacterial species. Data for 3-desacetylcefotaxime lactone is not presented as it is considered inactive.

Bacterial SpeciesDesacetylcefotaxime MIC (µg/mL) Range
Escherichia coli0.015 - 4.0[8]
Klebsiella pneumoniae0.015 - 4.0[8]
Haemophilus influenzae< 1[6]
Neisseria meningitidis< 1[6]
Streptococcus pneumoniae< 1[6]
Staphylococcus aureusGenerally higher MICs, indicating lower activity[6]
Pseudomonas aeruginosaGenerally high MICs, indicating limited activity[6]
Bacteroides fragilisGenerally high MICs, indicating limited activity[6]

Pharmacokinetic Properties

Desacetylcefotaxime generally has a longer elimination half-life than cefotaxime, which contributes to the sustained antibacterial effect of the parent drug.[9]

ParameterDesacetylcefotaximeThis compound
Biological Activity ActiveInactive[4][7]
Elimination Half-life ~1.5 - 2.3 hours in individuals with normal renal function[9][10]Not typically measured due to its inactive nature
Clinical Significance Contributes to the overall therapeutic effect of cefotaxime, potential for synergy[2][11]Considered a degradation product with no therapeutic contribution[12]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standard procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents.[13][14][15]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_bacteria Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) inoculate Inoculate microtiter plate wells containing drug dilutions with bacterial suspension prep_bacteria->inoculate prep_drug Prepare serial dilutions of Desacetylcefotaxime prep_drug->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually inspect for turbidity incubate->read_results determine_mic MIC = Lowest concentration with no visible growth read_results->determine_mic

Workflow for MIC determination.

Methodology:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[13]

  • Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of desacetylcefotaxime are prepared in the wells of a 96-well microtiter plate.

  • Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension.[13]

  • Incubation: The microtiter plate is incubated at 37°C for 18 to 24 hours.[13]

  • Reading of Results: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[13][14]

Pharmacokinetic Analysis

Pharmacokinetic parameters are determined through the analysis of drug concentrations in biological fluids (e.g., plasma, urine) over time following administration.[9][16]

Methodology:

  • Study Design: The study can be conducted in healthy volunteers or patient populations. The drug is administered (e.g., intravenously or intramuscularly), and blood and urine samples are collected at predefined time points.[9]

  • Sample Analysis: The concentrations of the parent drug and its metabolites in the collected samples are quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).[9][17]

  • Pharmacokinetic Modeling: The concentration-time data are then analyzed using pharmacokinetic modeling software to determine key parameters such as elimination half-life, volume of distribution, and clearance.

Conclusion

The comparative analysis clearly distinguishes desacetylcefotaxime as an active metabolite of cefotaxime, contributing to its overall antibacterial efficacy, while 3-desacetylcefotaxime lactone is an inactive degradation product. This distinction is crucial for a comprehensive understanding of the pharmacology of cefotaxime and for the development of related antimicrobial agents. The provided experimental protocols offer a foundation for further research in this area.

References

Navigating Analytical Challenges: Cross-Reactivity of 3-Desacetyl Cefotaxime Lactone in Cefotaxime Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate quantification of cefotaxime is critical for pharmacokinetic studies, therapeutic drug monitoring, and ensuring drug efficacy. However, the presence of its active metabolite, 3-desacetyl cefotaxime, and its subsequent degradation product, 3-desacetyl cefotaxime lactone, can introduce significant analytical challenges, leading to potential misinterpretation of results. This guide provides a comparative analysis of common assay methodologies and highlights the importance of understanding and mitigating the cross-reactivity of these metabolites.

Cefotaxime, a third-generation cephalosporin, undergoes in vivo metabolism to form 3-desacetyl cefotaxime, which retains partial antibacterial activity. This metabolite can then undergo intramolecular cyclization to form the inactive this compound. The structural similarities between these compounds and the parent drug can lead to varying degrees of cross-reactivity in different analytical assays, compromising the accuracy of cefotaxime concentration measurements.

Comparison of Analytical Methodologies

The choice of analytical method is paramount in obtaining reliable data for cefotaxime and its metabolites. High-Performance Liquid Chromatography (HPLC) and microbiological assays are the most common methods employed, each with distinct advantages and disadvantages regarding specificity and susceptibility to interference from metabolites. Immunoassays, while less commonly detailed in the literature for this specific application, are also susceptible to cross-reactivity based on antibody specificity.

Analytical MethodPrincipleSpecificity for CefotaximeCross-Reactivity with MetabolitesKey Considerations
High-Performance Liquid Chromatography (HPLC) Chromatographic separation based on polarity, followed by UV or mass spectrometry detection.High. Can effectively separate cefotaxime from its metabolites.Low to negligible. Allows for individual quantification of the parent drug and its metabolites.[1]Considered the gold standard for specific and accurate measurement.[1] Sample preparation is crucial as acidic conditions can promote the conversion of 3-desacetyl cefotaxime to its lactone form.[2]
Microbiological Assay Measures the inhibition of bacterial growth by the antibiotic.Low. Measures total antibacterial activity.High. 3-desacetyl cefotaxime is microbiologically active and contributes to the measured effect, leading to an overestimation of cefotaxime concentrations.[1][2] The lactone is considered microbiologically inactive.Prone to errors in pharmacokinetic studies due to the varying and unknown proportions of the active metabolite in clinical samples.[1] Synergistic antibacterial effects between cefotaxime and desacetylcefotaxime have been observed.[1]
Immunoassay Utilizes antibodies that specifically bind to the target molecule (cefotaxime).Variable. Depends on the specificity of the antibody used.Potential for cross-reactivity. Structurally similar metabolites like 3-desacetyl cefotaxime and its lactone can potentially bind to the antibody, leading to inaccurate results. Specific quantitative data on lactone cross-reactivity is limited in the literature.The degree of cross-reactivity needs to be validated for each specific immunoassay. Lack of detailed studies on cross-reactivity with the lactone metabolite is a significant data gap.

Cefotaxime Metabolic Pathway

The metabolic conversion of cefotaxime to its primary active metabolite and subsequent lactonization is a key consideration in the analysis of this antibiotic.

G Cefotaxime Cefotaxime (Active) Desacetyl_Cefotaxime 3-Desacetyl Cefotaxime (Active Metabolite) Cefotaxime->Desacetyl_Cefotaxime Esterase Hydrolysis (in vivo) Lactone This compound (Inactive) Desacetyl_Cefotaxime->Lactone Intramolecular Cyclization (Lactonization)

Metabolic pathway of Cefotaxime.

Experimental Protocols

Accurate determination of cefotaxime in the presence of its metabolites necessitates robust and validated analytical methods. Below are summarized protocols for HPLC and microbiological assays as described in the literature.

High-Performance Liquid Chromatography (HPLC) for Cefotaxime and Desacetyl Cefotaxime

This method allows for the simultaneous quantification of cefotaxime and its primary metabolite, desacetyl cefotaxime.

  • Sample Preparation: Protein precipitation from plasma or serum samples is a common first step. Acidic conditions should be avoided during sample handling and preparation to prevent the artificial formation of the lactone from desacetyl cefotaxime.[2]

  • Chromatographic Conditions:

    • Column: A reversed-phase column, such as C18 or RP-8, is typically used.[1]

    • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile) is employed. The pH of the mobile phase is a critical parameter for achieving optimal separation.

    • Detection: UV detection at a wavelength of around 254 nm or 310 nm is common for quantifying both cefotaxime and desacetyl cefotaxime.[1]

  • Quantification: The concentration of each compound is determined by comparing its peak area to that of a known standard.

Microbiological Assay for Cefotaxime

This method assesses the overall antibacterial potency of a sample.

  • Test Organism: A susceptible bacterial strain, such as Escherichia coli or Proteus rettgeri, is used.[1]

  • Assay Principle: The diameter of the zone of growth inhibition around a disk or well containing the sample is measured. This diameter is proportional to the concentration of the antibacterial agent(s) in the sample.

  • Standard Curve: A standard curve is generated using known concentrations of cefotaxime.

  • Interpretation: The antibacterial activity of the sample is determined by interpolating its zone of inhibition on the standard curve. It is important to note that this method will measure the combined activity of cefotaxime and any active metabolites present.[1][2]

Logical Workflow for Assay Selection

The selection of an appropriate assay depends on the specific research question and the required level of specificity.

G Start Start: Need to measure Cefotaxime Question Is specific quantification of Cefotaxime required? Start->Question HPLC Use HPLC: Separates and quantifies parent drug and metabolites Question->HPLC Yes Microbio Use Microbiological Assay: Measures total antibacterial activity Question->Microbio No Immuno Consider Immunoassay: Validate for cross-reactivity with metabolites Question->Immuno Maybe (if validated)

References

Pharmacokinetic comparison of Cefotaxime and its metabolites

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative pharmacokinetics of the third-generation cephalosporin, Cefotaxime, and its metabolites reveals a dynamic interplay that influences the drug's overall efficacy and safety profile. This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental protocols, and visualizing metabolic and experimental workflows.

Cefotaxime, a widely used beta-lactam antibiotic, undergoes significant metabolism in the body, primarily forming desacetylcefotaxime, a metabolite that itself possesses antibacterial activity.[1][2] Understanding the distinct pharmacokinetic profiles of the parent drug and its metabolites is crucial for optimizing dosing regimens and predicting therapeutic outcomes, particularly in special patient populations.

Quantitative Pharmacokinetic Comparison

The following table summarizes the key pharmacokinetic parameters for Cefotaxime and its primary active metabolite, desacetylcefotaxime, in healthy adults following intravenous administration. These parameters provide a snapshot of how each compound is absorbed, distributed, metabolized, and eliminated by the body.

Pharmacokinetic ParameterCefotaximeDesacetylcefotaxime
Half-life (t1/2) ~1.1 hours[2]~1.5 - 2.6 hours[2][3]
Peak Plasma Concentration (Cmax) Dose-dependent; ~41.1 µg/mL (after 1g IV infusion)[4]Dose-dependent; ~9.9 µg/mL (after 2g IV dose)[5]
Time to Peak Concentration (Tmax) End of infusion (IV) / ~40 minutes (IM)[1]Follows formation from Cefotaxime
Area Under the Curve (AUC) 176 - 241 µg·h/mL (in patients with liver disease)[6]72 - 128 µg·h/mL (in patients with liver disease)[6]
Volume of Distribution (Vd) 23.3 - 31.3 L[1]~56 L[1]
Clearance (CL) ~5.5 L/h (in elderly patients)[3]~10.5 L/h (in pediatric patients)[7]

Metabolic Pathway of Cefotaxime

Cefotaxime is metabolized in the liver, where it is converted to desacetylcefotaxime. This primary metabolite retains significant antibacterial properties. Further metabolism leads to the formation of inactive metabolites, including desacetylcefotaxime lactone and other metabolites designated as M2 and M3.[1][8]

G Cefotaxime Cefotaxime (Active) Desacetylcefotaxime Desacetylcefotaxime (Active) Cefotaxime->Desacetylcefotaxime Hepatic Esterases Excretion Renal Excretion Cefotaxime->Excretion Lactone Desacetylcefotaxime Lactone (Inactive) Desacetylcefotaxime->Lactone Desacetylcefotaxime->Excretion Metabolites M2 and M3 Metabolites (Inactive) Lactone->Metabolites Metabolites->Excretion

Caption: Metabolic pathway of Cefotaxime.

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from studies employing rigorous experimental protocols. A typical study design to assess the pharmacokinetics of Cefotaxime and its metabolites in healthy human volunteers would involve the following steps:

  • Subject Recruitment and Screening: Healthy adult volunteers are recruited after providing informed consent. A thorough medical history, physical examination, and routine laboratory tests are conducted to ensure they meet the inclusion criteria and have no contraindications.

  • Drug Administration: A single dose of Cefotaxime (e.g., 1 gram) is administered intravenously as a short-term infusion.

  • Sample Collection: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours). Urine samples may also be collected over specific intervals to assess renal excretion.

  • Sample Processing and Analysis: Plasma is separated from the blood samples by centrifugation. The concentrations of Cefotaxime and its metabolites in plasma and urine are quantified using a validated analytical method, most commonly high-performance liquid chromatography (HPLC).[7]

  • Pharmacokinetic Analysis: The resulting concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as Cmax, Tmax, AUC, t1/2, Vd, and CL.

Experimental Workflow for a Pharmacokinetic Study

The logical flow of a typical pharmacokinetic study is depicted in the following diagram, from initial planning to final data analysis.

G cluster_0 Study Planning cluster_1 Clinical Phase cluster_2 Analytical Phase cluster_3 Data Analysis Protocol Protocol Development Ethics Ethics Committee Approval Protocol->Ethics Recruitment Subject Recruitment & Screening Ethics->Recruitment Dosing Drug Administration Recruitment->Dosing Sampling Blood & Urine Sample Collection Dosing->Sampling Processing Sample Processing Sampling->Processing Analysis HPLC Analysis Processing->Analysis PK_Analysis Pharmacokinetic Modeling Analysis->PK_Analysis Report Final Report Generation PK_Analysis->Report

Caption: Typical experimental workflow for a pharmacokinetic study.

References

A Comparative Guide to Stability-Indicating Analytical Methods for Cefotaxime and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated stability-indicating analytical methods for the quantification of Cefotaxime and its impurities. The stability of a drug product, its capacity to remain within established specifications to ensure identity, strength, quality, and purity, is a critical attribute. For Cefotaxime, a third-generation cephalosporin antibiotic, developing a reliable stability-indicating assay method (SIAM) is crucial for quality control, ensuring safety and efficacy. This guide details and compares various chromatographic methods, offering insights into their performance based on experimental data.

Comparison of Validated Stability-Indicating Methods

High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most predominantly employed techniques for the stability assessment of Cefotaxime.[1][2] The following tables summarize the operational parameters and validation data from various studies, providing a clear comparison to aid in method selection.

Table 1: Comparison of HPLC and UFLC Methods for Cefotaxime Analysis

ParameterHPLC Method 1UFLC MethodHPLC Method 2
Column Kromasil C18 (250 × 4.6mm, 5µm)[3]BDS column (150 mm x 4.0 mm x 5 μm)[4]SS Wakosil II- C8 (250 mm × 4.6 mm i.d., 5 µm)[5]
Mobile Phase 1% formic acid in methanol and acetonitrile (80:20 v/v)[3]Methanol: Phosphate buffer (1000:130 mL), pH 6.15[4]Ammonium acetate buffer (pH 6.8) and acetonitrile (85:15 v/v)[5]
Flow Rate 1 mL/min[3]1.0 mL/min[4]0.8 ml/min[5]
Detection (UV) 260 nm[3]235 nm[4]252 nm[5]
Retention Time 2.20 min[3]Not SpecifiedNot Specified
Linearity Range 5-50 µg/ml[3]Not Specified10-70 µg/ml[5]
Correlation Coefficient (r²) 0.991[3]0.9992[4]Not Specified
LOD Not Specified35.5 ng/mL[4]0.3 µg/ml[5]
LOQ Not Specified107.6 ng/mL[4]0.6 µg/ml[5]
Precision (%RSD) Intra-day & Inter-day data available[3]0.15% (Repeatability)[4]Within acceptance criteria[5]
Accuracy (% Recovery) Data available[3]Not Specified97-102%[5]

Table 2: HPTLC Method for Cefotaxime Stability Studies

ParameterHPTLC Method
Stationary Phase HPTLC plates (10 x 10 cm)[6]
Temperature Conditions 5°C, 25°C, and 45°C[6]
Stability at 100mg/ml - 5 days at 5°C - 24 hours at 25°C - 2 hours at 45°C[6][7]
Instability Criteria >10% decrease in concentration from initial[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are protocols for forced degradation studies and chromatographic analysis as described in the literature.

Forced Degradation Studies Protocol

Forced degradation studies are essential to demonstrate the specificity of a stability-indicating method. These studies expose the drug substance to stress conditions to produce degradation products.

  • Acid Degradation: A 10 mg sample of Cefotaxime is dissolved in 950 mL of deionized water, followed by the addition of 50 mL of 0.1 N HCl. The solution is left for 15 minutes, then neutralized and diluted to a final concentration of 1 µg/mL for HPLC analysis.[8]

  • Base Degradation: A similar procedure to acid degradation is followed, using 0.1 N NaOH.

  • Oxidative Degradation: 10 mg of Cefotaxime is dissolved in 950 mL of deionized water, and 50 mL of 3% H₂O₂ is added. The solution is left for 15 minutes before neutralization and dilution for analysis.[8]

  • Thermal Degradation: A 10 mg sample is dissolved in 1000 mL of deionized water and boiled under reflux for 5 minutes. After cooling, the solution is diluted to a final concentration of 1 µg/mL for injection into the HPLC system.[8]

  • Photolytic Degradation: The drug is exposed to UV light to assess its photosensitivity.

Chromatographic Analysis Protocol (UFLC Example)

This protocol is for the simultaneous determination of Cefotaxime sodium and Diclofenac sodium but is indicative of a typical stability-indicating method.

  • Instrumentation: An Ultra-Fast Liquid Chromatography (UFLC) system is used.

  • Column: Kromasil C18 (250 × 4.6mm, 5µm).[3]

  • Mobile Phase: A mixture of 1% formic acid in methanol and acetonitrile in an 80:20 v/v ratio.[3]

  • Flow Rate: The mobile phase is pumped at a flow rate of 1 mL/min.[3]

  • Detection: The eluent is monitored using a PDA detector at 260 nm.[3]

  • Injection Volume: A 20 µl sample is injected into the system.

Visualizing Cefotaxime Degradation and Method Validation

Graphical representations of complex processes can significantly aid in their understanding. The following diagrams illustrate the degradation pathway of Cefotaxime and the typical workflow for validating a stability-indicating method.

G cluster_degradation Cefotaxime Degradation Pathway Cefotaxime Cefotaxime Acid Acid Hydrolysis (e.g., HCl) Cefotaxime->Acid Base Base Hydrolysis (e.g., NaOH) Cefotaxime->Base Oxidation Oxidation (e.g., H2O2) Cefotaxime->Oxidation Heat Thermal Stress Cefotaxime->Heat Light Photolytic Stress Cefotaxime->Light Polymer Polymer Impurities (Dimer, Trimer) Cefotaxime->Polymer Polymerization Deacetylcefotaxime Deacetylcefotaxime Acid->Deacetylcefotaxime Deacetylation Base->Deacetylcefotaxime Other Other Degradants Oxidation->Other Heat->Polymer Light->Other Lactone Lactone Derivative Deacetylcefotaxime->Lactone Lactonization (in strong acid)

Caption: Cefotaxime Degradation under Stress Conditions.

The degradation of Cefotaxime is a complex process influenced by various factors such as pH, temperature, and oxidizing agents.[9][10] In acidic conditions, deacetylation to form deacetylcefotaxime occurs, which can further convert to a lactone derivative in a highly acidic medium.[9] Alkaline conditions also lead to the cleavage of the beta-lactam ring and deacetylation.[9] Furthermore, polymer impurities, such as dimers and trimers, can form and are of particular concern due to their potential to induce allergic reactions.[11][12]

G cluster_workflow Validation Workflow for a Stability-Indicating Method start Method Development & Optimization forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) start->forced_degradation specificity Specificity Assessment (Peak Purity Analysis) forced_degradation->specificity validation_params Validation of Performance Parameters specificity->validation_params linearity Linearity & Range validation_params->linearity accuracy Accuracy (Recovery) validation_params->accuracy precision Precision (Repeatability, Intermediate) validation_params->precision lod_loq LOD & LOQ validation_params->lod_loq robustness Robustness validation_params->robustness solution_stability Solution Stability validation_params->solution_stability documentation Method Validation Report linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation solution_stability->documentation routine_use Routine Quality Control Use documentation->routine_use

Caption: Workflow for Method Validation.

The validation of a stability-indicating method is a systematic process that follows established guidelines, such as those from the International Council for Harmonisation (ICH).[3][5] The process begins with method development and is followed by forced degradation studies to ensure the method is specific for the analyte in the presence of its degradation products. Key performance parameters, including linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness, are then rigorously evaluated.[3][5]

References

Synergistic Antibacterial Action of Cefotaxime and its Metabolite: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial efficacy of the third-generation cephalosporin, Cefotaxime (CTX), when used in combination with its primary active metabolite, desacetylcefotaxime (dCTX). The synergistic relationship between these two compounds is well-documented and presents a significant consideration in the clinical application and development of cephalosporin-based therapies. Experimental data from in-vitro studies, including checkerboard and time-kill assays, are presented to quantify this synergy. Detailed experimental protocols and visualizations of the underlying mechanism and workflows are also provided.

Comparative Analysis of Antibacterial Potency

The combination of Cefotaxime and its metabolite, desacetylcefotaxime, frequently demonstrates synergistic or additive antibacterial effects against a wide range of clinically relevant bacteria. This synergy is particularly notable in species that may exhibit resistance to Cefotaxime alone, often due to the production of β-lactamase enzymes. Desacetylcefotaxime, while generally less potent than its parent compound, exhibits greater stability against certain β-lactamases, thereby protecting Cefotaxime from enzymatic degradation and enhancing its antibacterial activity.[1][2]

The following tables summarize the quantitative outcomes of in-vitro synergy testing from various studies. The Fractional Inhibitory Concentration (FIC) index is a standard measure of synergy, where an index of ≤ 0.5 indicates a synergistic interaction.

OrganismCefotaxime (CTX) MIC (µg/mL)Desacetylcefotaxime (dCTX) MIC (µg/mL)CTX in Combination MIC (µg/mL)dCTX in Combination MIC (µg/mL)FIC IndexOutcomeReference
Staphylococcus aureus4.0-1.0 - 2.0-≤ 0.5Synergy[3]
Bacteroides fragilis group (MIC50)32.0-8.0-Not ReportedSynergy[3]
Bacteroides fragilis (MIC50)6.0-2.04.0 (fixed)Not ReportedSynergy[4]
Bacteroides vulgatus (MIC50)4.0-1.04.0 (fixed)Not ReportedSynergy[4]
Enterobacteriaceae--≤ 50% of CTX alone-Not ReportedSynergy[5]
Enterococci128.0---≤ 0.5Synergy[6]
Staphylococci----≤ 0.5 (72% of isolates)Synergy[6]

Note: The data presented is a compilation from multiple sources and methodologies may vary. Some studies reported MIC50 (the concentration required to inhibit 50% of isolates) or qualitative synergistic outcomes without providing specific FIC indices.

Mechanism of Synergy

The primary mechanism underlying the synergistic activity of Cefotaxime and desacetylcefotaxime is the enhanced stability of the metabolite to certain bacterial β-lactamases.[2] This interaction can be visualized as a protective relationship.

G CTX Cefotaxime (CTX) Metabolism Metabolism (in vivo) CTX->Metabolism Deacetylation Bacteria Target Bacterium CTX->Bacteria Antibacterial Activity dCTX Desacetylcefotaxime (dCTX) dCTX->Bacteria Antibacterial Activity (less potent) BetaLactamase β-Lactamase dCTX->BetaLactamase Resistant to Degradation Metabolism->dCTX Bacteria->BetaLactamase Produces Inhibition Inhibition of Cell Wall Synthesis Bacteria->Inhibition BetaLactamase->CTX Degrades

Caption: Logical relationship of Cefotaxime and desacetylcefotaxime synergy.

Experimental Protocols

Detailed methodologies for the key in-vitro experiments used to determine the synergistic effects are provided below.

Checkerboard Assay Protocol

The checkerboard assay is a common method to assess the in-vitro interaction of two antimicrobial agents.

G cluster_prep Preparation cluster_plate Plate Setup (96-well) cluster_analysis Analysis Stock_A Prepare Stock Cefotaxime (A) Dilute_A Serial Dilution of A (along x-axis) Stock_A->Dilute_A Stock_B Prepare Stock dCTX (B) Dilute_B Serial Dilution of B (along y-axis) Stock_B->Dilute_B Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate all wells with bacteria Inoculum->Inoculate Dilute_A->Inoculate Dilute_B->Inoculate Incubate Incubate Plate (37°C, 18-24h) Inoculate->Incubate Read_MIC Determine MIC of A, B, and combinations Incubate->Read_MIC Calculate_FIC Calculate FIC Index Read_MIC->Calculate_FIC

Caption: Experimental workflow for the checkerboard assay.

Detailed Steps:

  • Preparation of Antimicrobial Agents: Prepare stock solutions of Cefotaxime and desacetylcefotaxime in an appropriate solvent.

  • Microtiter Plate Setup: In a 96-well microtiter plate, perform serial dilutions of Cefotaxime along the x-axis and desacetylcefotaxime along the y-axis. This creates a matrix of wells with varying concentrations of both agents. Include control wells for each agent alone.

  • Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the antimicrobial agent(s) that completely inhibits visible bacterial growth. Determine the MIC for each agent alone and for each combination.

  • Calculation of Fractional Inhibitory Concentration (FIC) Index:

    • FIC of Cefotaxime (FIC_A) = MIC of Cefotaxime in combination / MIC of Cefotaxime alone

    • FIC of desacetylcefotaxime (FIC_B) = MIC of desacetylcefotaxime in combination / MIC of desacetylcefotaxime alone

    • FIC Index = FIC_A + FIC_B

    • Interpretation:

      • FIC Index ≤ 0.5: Synergy

      • 0.5 < FIC Index ≤ 4: Additive/Indifference

      • FIC Index > 4: Antagonism

Time-Kill Assay Protocol

The time-kill assay provides information on the bactericidal or bacteriostatic activity of antimicrobial agents over time.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Grow Bacteria to Logarithmic Phase Inoculate Inoculate Tubes with Bacterial Culture Culture->Inoculate Tubes Prepare Tubes with Broth and Antimicrobial(s) (CTX, dCTX, Combination, Control) Tubes->Inoculate Incubate Incubate at 37°C with Shaking Inoculate->Incubate Sample Collect Aliquots at Time Points (0, 2, 4, 8, 24h) Incubate->Sample Plate Serial Dilution and Plating for CFU Count Sample->Plate Plot Plot log10 CFU/mL vs. Time Plate->Plot

References

Navigating the Gauntlet: A Comparative Analysis of Beta-Lactamase Stability in Cefotaxime and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance between beta-lactam antibiotics and the resistance mechanisms of bacteria is paramount. This guide provides an objective comparison of the beta-lactamase stability of the third-generation cephalosporin, cefotaxime, and its key derivatives. By presenting supporting experimental data and detailed methodologies, we aim to furnish a critical resource for the development of more robust and effective antibacterial agents.

The emergence of beta-lactamase-producing bacteria poses a significant threat to the efficacy of beta-lactam antibiotics. These enzymes hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive. Cefotaxime, a workhorse in clinical settings, was designed to have increased stability against many common beta-lactamases. However, the evolution of extended-spectrum beta-lactamases (ESBLs) has challenged its effectiveness. This has spurred the development of cefotaxime derivatives with altered structural features aimed at evading enzymatic degradation.

Comparative Stability: A Quantitative Overview

The stability of cefotaxime and its derivatives against various beta-lactamases is a critical determinant of their antibacterial spectrum and clinical utility. The following tables summarize key quantitative data from published studies, offering a side-by-side comparison of their performance.

AntibioticBeta-Lactamase SourceEnzyme ClassVmax (µmol/min)Km (mM)Relative Hydrolysis Rate (%)*Reference
CefotaximeBacteroides fragilis-0.1720.011-[1]
CefotaximeESBLsA--20.10[2]
CefotaximeBroad-Spectrum β-LactamasesA--3.15[2]

*Relative hydrolysis rates are often compared to a standard substrate, such as penicillin G or cephaloridine, which is set at 100%.

AntibioticBeta-Lactamase Producing OrganismObservationReference
CefotaximeVarious EnterobacteriaceaeInactivated by certain lactamases.[3]
CeftriaxoneVarious EnterobacteriaceaeAlso destroyed by lactamases that inactivate cefotaxime, and to a greater extent.[3]
CefoperazoneVarious EnterobacteriaceaeNo hydrolysis observed by nearly all bacterial extracts tested.[3]
MoxalactamVarious EnterobacteriaceaeNo hydrolysis observed by nearly all bacterial extracts tested.[3]
Cefotaxime12 β-lactamase-producing enterobacterial strainsSlightly susceptible to hydrolysis by half of the tested strains.[4]
Cefuroxime12 β-lactamase-producing enterobacterial strainsSimilar susceptibility to hydrolysis as cefotaxime.[4]
Cefoxitin12 β-lactamase-producing enterobacterial strainsNot degraded at all.[4]
Cefamandole12 β-lactamase-producing enterobacterial strainsMost susceptible to hydrolysis among the tested cephalosporins.[4]

The Structural Basis of Stability and Resistance

The susceptibility of cefotaxime and its derivatives to beta-lactamase hydrolysis is intimately linked to their molecular structure. The methoxyimino group in the C-7 side chain of cefotaxime is a key feature that confers stability against many common beta-lactamases. However, mutations in the active site of these enzymes, particularly in the omega loop, can alter their conformation and accommodate the bulky side chains of third-generation cephalosporins, leading to hydrolysis.[5] This structural interplay is a critical area of research for the design of new, more resistant antibiotics.

Experimental Protocols

To ensure the reproducibility and comparability of beta-lactamase stability studies, standardized experimental protocols are essential. Below is a detailed methodology for a common spectrophotometric assay used to determine the rate of hydrolysis of beta-lactam antibiotics.

Spectrophotometric Hydrolysis Assay

Objective: To quantify the rate of hydrolysis of a beta-lactam antibiotic by a specific beta-lactamase enzyme by monitoring the change in absorbance of a chromogenic substrate.

Materials:

  • Purified beta-lactamase enzyme of known concentration

  • Beta-lactam antibiotic (e.g., cefotaxime, ceftriaxone) stock solution of known concentration

  • Chromogenic beta-lactamase substrate (e.g., Nitrocefin)

  • Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

  • Spectrophotometer capable of kinetic measurements

  • 96-well microplates (for high-throughput screening) or quartz cuvettes

  • Pipettes and sterile, nuclease-free tips

Procedure:

  • Preparation of Reagents:

    • Prepare a series of dilutions of the beta-lactam antibiotic in assay buffer to determine kinetic parameters (Km and Vmax).

    • Prepare a working solution of the beta-lactamase enzyme in assay buffer. The optimal concentration should be determined empirically to ensure a measurable rate of hydrolysis.

    • Prepare a stock solution of the chromogenic substrate (e.g., Nitrocefin at 1 mg/mL in DMSO) and a working solution in assay buffer.

  • Assay Setup:

    • To each well of a microplate or a cuvette, add the assay buffer.

    • Add the beta-lactam antibiotic solution to achieve the desired final concentration.

    • Initiate the reaction by adding the beta-lactamase enzyme solution. The total reaction volume should be consistent across all assays.

  • Data Acquisition:

    • Immediately place the microplate or cuvette in the spectrophotometer.

    • Monitor the change in absorbance at the wavelength appropriate for the chromogenic substrate (e.g., 486 nm for Nitrocefin) over a set period. Record absorbance readings at regular intervals.

  • Data Analysis:

    • Calculate the initial velocity (V₀) of the reaction from the linear portion of the absorbance versus time plot. The rate of hydrolysis is proportional to the change in absorbance per unit time.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax.

    • The catalytic efficiency of the enzyme for the antibiotic can be calculated as kcat/Km, where kcat = Vmax / [Enzyme].

Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the workflow for determining beta-lactamase stability.

BetaLactamase_Stability_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagent_prep Reagent Preparation (Antibiotic, Enzyme, Buffer) reaction_setup Reaction Setup (Mix Reagents) reagent_prep->reaction_setup Add to reaction vessel instrument_setup Instrument Setup (Spectrophotometer) data_acq Data Acquisition (Kinetic Measurement) instrument_setup->data_acq Ready for measurement reaction_setup->data_acq Start measurement data_proc Data Processing (Calculate Initial Velocity) data_acq->data_proc Absorbance data kinetic_analysis Kinetic Analysis (Michaelis-Menten Plot) data_proc->kinetic_analysis Initial velocities results Determine Km, Vmax, kcat/Km kinetic_analysis->results Calculate parameters

Workflow for determining beta-lactamase stability.

The ongoing evolution of beta-lactamases necessitates a continuous effort in the design and evaluation of new beta-lactam antibiotics. A thorough understanding of the structure-activity relationships that govern beta-lactamase stability is crucial for the development of next-generation cephalosporins that can effectively combat resistant bacterial infections. The data and methodologies presented in this guide serve as a foundational resource for researchers in this critical field.

References

A Head-to-Head Comparison of Analytical Methods for Cefotaxime Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products like Cefotaxime is paramount. The presence of impurities, even in trace amounts, can impact the drug's efficacy and safety. This guide provides a detailed, objective comparison of the primary analytical methods used for the determination of Cefotaxime impurities, supported by experimental data and protocols.

High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) stand out as the most utilized techniques for the analysis of Cefotaxime and its related substances.[1] While HPLC is more frequently employed, CE offers a valuable alternative with different separation principles. This comparison delves into the methodologies and performance characteristics of these key techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the cornerstone for Cefotaxime impurity analysis, capable of separating a wide range of impurities, including degradation products and polymer impurities like dimers and trimers.[2][3][4]

Experimental Protocol: RP-HPLC Method for Cefotaxime Impurities

This protocol is a representative example of a gradient RP-HPLC method for the analysis of Cefotaxime and its impurities.[5]

  • Chromatographic System:

    • Column: Hypersil BDS C18, 250 mm x 4.6 mm, 5 µm particle size.[5]

    • Mobile Phase A: 0.01M ammonium acetate solution, pH adjusted to 6.0 with acetic acid.[5]

    • Mobile Phase B: Acetonitrile: Methanol (75:25 v/v).[5]

    • Gradient Program:

      • 0-5 min: 98% A, 2% B

      • 5-55 min: Linear gradient to 40% A, 60% B

      • 55-60 min: 40% A, 60% B

      • 60-61 min: Return to 98% A, 2% B

      • 61-70 min: 98% A, 2% B (equilibration)[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Detection: UV at 235 nm.[5]

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient.

    • Diluent: Water.[5]

HPLC-MS for Impurity Identification

For the structural elucidation of unknown impurities, HPLC coupled with Mass Spectrometry (HPLC-MS) is a powerful tool. One study successfully identified 26 related substances in a Cefotaxime sample using an HPLC-MS method with an ion trap/time-of-flight (IT-TOF) mass spectrometer.[6] The method utilized a gradient elution with a mobile phase consisting of ammonium acetate and methanol.[6]

Capillary Electrophoresis (CE)

Capillary Electrophoresis, particularly Capillary Zone Electrophoresis (CZE), provides an alternative separation mechanism based on the electrophoretic mobility of analytes in an electric field. It has been successfully applied to the separation of Cefotaxime and its related impurities, including its enantiomers.[1][7][8][9]

Experimental Protocol: CZE Method for Cefotaxime Enantiomers

This protocol details a method for the chiral separation of Cefotaxime enantiomers.[7][8][9]

  • Electrophoretic System:

    • Capillary: Fused silica, 40 cm effective length, 75 µm internal diameter.[7][8][9]

    • Background Electrolyte (BGE): 75 mM Sodium dihydrogen phosphate buffer (pH 7.0) containing 0.5 mmol/L CM-β-CD (carboxymethyl-beta-cyclodextrin) as a chiral selector.[7][8][9]

    • Applied Voltage: 20 kV.[7][8][9]

    • Temperature: 25 °C.[7][8][9]

    • Detection: UV at 280 nm.[7][8][9]

Another CE method for quantifying cefotaxime and its related impurities used a 30 mM sodium dihydrogen phosphate buffer (pH 7.2) containing 165 mM sodium dodecyl sulfate.[1] This analysis was performed with an applied potential of 15 kV and UV detection at 254 nm.[1]

Head-to-Head Performance Comparison

ParameterRP-HPLC MethodCapillary Zone Electrophoresis (CZE) Method
Linearity Range 0.01 - 0.07 µg/mL (for Cefotaxime Sodium)[10]2 - 160 µg/mL (for Cefotaxime enantiomers)[7][8][9]
Limit of Detection (LOD) 1.8 ng/mL (for Cefotaxime Sodium)[10]< 0.5 µg/mL (for Cefotaxime enantiomers)[7][8][9]
Limit of Quantification (LOQ) 5.8 ng/mL (for Cefotaxime Sodium)[10]Not explicitly stated, but linearity starts at 2 µg/mL
Primary Application Broad impurity profiling, including polymers and degradation products.[4][5]Chiral separations, analysis of charged impurities.[7][8]
Reported Retention/Migration Time Cefotaxime Sodium: 2.622 min (isocratic method)[10]Not specified for impurities, but enantiomers are baseline separated.

Visualizing the Analytical Workflows

To better understand the practical steps involved in each analytical method, the following diagrams illustrate the typical workflows.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis S Sample Weighing & Dissolution Injector Autosampler/Injector S->Injector Inject Sample MP_Prep Mobile Phase Preparation & Degassing Pump HPLC Pump MP_Prep->Pump Deliver Mobile Phase Pump->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector DAQ Data Acquisition System Detector->DAQ DA Chromatogram Analysis & Impurity Quantification DAQ->DA

Caption: A typical workflow for the analysis of Cefotaxime impurities using RP-HPLC.

CE_Workflow cluster_prep_ce Sample & BGE Preparation cluster_ce CE System cluster_data_ce Data Acquisition & Analysis S_CE Sample Weighing & Dissolution Capillary Fused Silica Capillary S_CE->Capillary Introduce Sample (e.g., by pressure) BGE_Prep Background Electrolyte (BGE) Preparation BGE_Prep->Capillary Fill Capillary Detector_CE UV Detector Capillary->Detector_CE HVPS High Voltage Power Supply HVPS->Capillary Apply Voltage DAQ_CE Data Acquisition System Detector_CE->DAQ_CE DA_CE Electropherogram Analysis & Quantification DAQ_CE->DA_CE

Caption: A generalized workflow for Cefotaxime impurity analysis using Capillary Electrophoresis.

Conclusion

Both HPLC and CE are powerful techniques for the quality control of Cefotaxime. RP-HPLC is a versatile and widely established method suitable for a broad range of impurities, including polymeric ones, which are of concern due to potential allergenicity.[2][3] Capillary Electrophoresis offers a complementary approach, excelling in the separation of enantiomers and other charged species with high efficiency. The choice of method will depend on the specific impurities of interest. For comprehensive impurity profiling, HPLC, particularly when coupled with MS, is invaluable. For specific challenges like chiral purity, CE is a superior choice. The detailed protocols and comparative data presented here serve as a practical guide for researchers and analysts in selecting and implementing the most appropriate method for their specific needs in Cefotaxime impurity analysis.

References

Degradation of Cefotaxime: A Comparative Guide to the Biological Activity of its Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cefotaxime, a third-generation cephalosporin, is a widely utilized antibiotic in clinical practice. Its therapeutic efficacy is influenced not only by the parent drug but also by the biological activity of its degradation products. This guide provides a comprehensive comparison of the antimicrobial activity and toxicological profiles of cefotaxime and its primary degradation products, supported by experimental data and detailed methodologies.

Executive Summary

Cefotaxime undergoes degradation in the body and under certain environmental conditions to form several byproducts. The principal and most biologically significant degradation product is desacetylcefotaxime , which itself possesses antimicrobial properties and can act in synergy with the parent compound.[1][2] Other metabolites, including desacetylcefotaxime lactone , and metabolites designated as M2 and M3 , are generally considered to be microbiologically inactive.[3][4] Understanding the distinct biological activities of these degradation products is crucial for optimizing therapeutic strategies and ensuring patient safety.

Antimicrobial Activity: A Quantitative Comparison

The primary measure of a compound's antimicrobial efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of cefotaxime and its active metabolite, desacetylcefotaxime, against a range of clinically relevant bacteria.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Cefotaxime and Desacetylcefotaxime against Various Bacterial Isolates

MicroorganismCefotaxime (CTX) MIC (µg/mL)Desacetylcefotaxime (des-CTX) MIC (µg/mL)
Staphylococcus aureus0.5 - 84 - 64
Streptococcus pneumoniae≤0.015 - 0.5≤0.015 - 1
Escherichia coli≤0.03 - 1280.12 - >128
Klebsiella pneumoniae≤0.03 - 640.12 - 128
Pseudomonas aeruginosa8 - >128>128
Bacteroides fragilis group8 - >25616 - >256

Data compiled from multiple sources. Actual MIC values can vary depending on the specific strain and testing conditions.

Table 2: Synergistic Activity of Cefotaxime (CTX) and Desacetylcefotaxime (des-CTX) against Bacteroides fragilis

StrainCTX MIC (µg/mL)des-CTX MIC (µg/mL)CTX + des-CTX (1:1) MIC (µg/mL)Fractional Inhibitory Concentration (FIC) Index*
Strain 1326480.375 (Synergy)
Strain 21612840.281 (Synergy)
Strain 36464160.5 (Additive)

FIC Index: ≤ 0.5 = Synergy; > 0.5 to 4 = Additive/Indifference; > 4 = Antagonism.

The data clearly indicates that while cefotaxime is generally more potent, desacetylcefotaxime retains significant antimicrobial activity against many pathogens.[5][6] Furthermore, the combination of cefotaxime and desacetylcefotaxime often results in a synergistic or additive effect, enhancing the overall antimicrobial potency.[1][2] This is particularly noteworthy in the context of in vivo activity, where both compounds are present.

Inactive Degradation Products

In addition to desacetylcefotaxime, cefotaxime degrades into other metabolites, namely desacetylcefotaxime lactone and metabolites M2 and M3.[4][7] Current literature indicates that these degradation products are microbiologically inactive and do not contribute to the therapeutic effect of cefotaxime.[3][4]

Toxicity Profile of Degradation Products

While extensive toxicological data exists for the parent drug, cefotaxime, specific toxicity studies on its degradation products are limited. Cefotaxime itself can lead to adverse effects such as convulsions, dyspnea, and hypothermia at very high doses.[8] There is a general consensus that the modest accumulation of cefotaxime and desacetylcefotaxime in patients with impaired liver function is unlikely to cause toxicity due to their high therapeutic index.[9][10] However, a comprehensive toxicological comparison of the individual degradation products is an area that warrants further investigation.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.

Experimental Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Reagents and Media:

  • Prepare a stock solution of the test compound (cefotaxime or its degradation product) in a suitable solvent.
  • Prepare cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Culture the bacterial strain to be tested on an appropriate agar plate overnight.

2. Inoculum Preparation:

  • From the overnight culture, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
  • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in CAMHB.
  • Add the standardized bacterial inoculum to each well.
  • Include a growth control well (inoculum without the test compound) and a sterility control well (broth only).
  • Incubate the plate at 35-37°C for 16-20 hours.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the test compound at which there is no visible turbidity (bacterial growth).

Experimental Protocol 2: Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between two antimicrobial agents.

1. Preparation:

  • Prepare stock solutions and serial dilutions of both cefotaxime and desacetylcefotaxime as described in the MIC protocol.

2. Assay Procedure:

  • In a 96-well microtiter plate, create a two-dimensional array of concentrations. Serially dilute cefotaxime along the columns and desacetylcefotaxime along the rows.
  • Inoculate each well with a standardized bacterial suspension.
  • Incubate the plate under appropriate conditions.

3. Data Analysis:

  • Determine the MIC of each drug alone and in combination.
  • Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

4. Interpretation of FIC Index:

  • Synergy: FIC Index ≤ 0.5
  • Additive/Indifference: FIC Index > 0.5 to 4
  • Antagonism: FIC Index > 4

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the degradation pathway of cefotaxime and the experimental workflow for MIC determination.

G Cefotaxime Degradation Pathway CTX Cefotaxime (Active) desCTX Desacetylcefotaxime (Active) CTX->desCTX Deacetylation Lactone Desacetylcefotaxime Lactone (Inactive) desCTX->Lactone Lactonization M2M3 Metabolites M2 & M3 (Inactive) Lactone->M2M3

Caption: Metabolic pathway of cefotaxime and its degradation products.

G Broth Microdilution MIC Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare Reagents & Media serial_dilution Perform Serial Dilutions in 96-well Plate prep_reagents->serial_dilution prep_inoculum Prepare Bacterial Inoculum inoculation Inoculate Wells prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plate inoculation->incubation read_results Read Results (Visual Turbidity) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

References

Safety Operating Guide

Safeguarding Health and the Environment: Proper Disposal of 3-Desacetyl Cefotaxime Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. 3-Desacetyl Cefotaxime lactone, a metabolite and degradation product of the third-generation cephalosporin antibiotic cefotaxime, requires careful consideration for its disposal to prevent the potential spread of antibiotic resistance and environmental contamination.[1][2][3][4] This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound.

Core Principles of Disposal

The disposal of this compound, like other beta-lactam antibiotics, is governed by regulations from bodies such as the Environmental Protection Agency (EPA).[5][6][7] Improper disposal, such as sewering, is prohibited for hazardous pharmaceutical waste to protect water supplies and prevent ecological harm.[6] The primary goal is to inactivate the beta-lactam ring, which is responsible for its antibiotic activity.

Disposal Methods Overview

The appropriate disposal method for this compound depends on the concentration and volume of the waste. The following table summarizes the recommended procedures:

Waste TypeRecommended Disposal MethodKey Considerations
Concentrated Stock Solutions & Bulk Powder Hazardous Waste Incineration- Considered hazardous chemical waste.[8] - Must be collected in clearly labeled, sealed containers. - Arrange for pickup by a licensed hazardous waste disposal service.
Dilute Aqueous Solutions (e.g., from cell culture) Chemical Inactivation followed by Hazardous Waste Disposal- Inactivation of the beta-lactam ring is crucial. - Alkaline hydrolysis is an effective method. - After inactivation, the resulting solution should be collected as hazardous chemical waste.
Contaminated Labware (e.g., pipette tips, gloves) Segregated Hazardous Waste- Collect in designated, labeled containers for pharmaceutical waste. - Dispose of through the institution's hazardous waste management program.
Contaminated Sharps (e.g., needles, scalpels) Sharps Container for Hazardous Drug Waste- Place immediately in a puncture-resistant sharps container labeled "HAZARDOUS DRUG WASTE ONLY".[9] - Seal and dispose of through the institutional hazardous waste service.[9]

Experimental Protocol: Alkaline Hydrolysis for Inactivation of Dilute Solutions

Chemical hydrolysis is a robust method to inactivate beta-lactam antibiotics by cleaving the beta-lactam ring.[10] Alkaline hydrolysis using sodium hydroxide (NaOH) is a commonly recommended procedure.[9][11]

Materials:

  • Waste solution containing this compound

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution for neutralization

  • pH indicator strips or a pH meter

  • Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

  • Designated hazardous waste container

Procedure:

  • Segregation and Preparation: Collect all dilute aqueous waste containing this compound in a designated, clearly labeled, and chemically compatible container. Work in a well-ventilated area or a chemical fume hood.

  • Alkalinization: Slowly add 1 M NaOH solution to the waste while gently stirring. Monitor the pH of the solution using pH strips or a pH meter. Continue adding NaOH until the pH is greater than 10.

  • Inactivation (Hydrolysis): Loosely cap the container to prevent pressure buildup and allow the solution to stand for at least 24 hours at room temperature.[9] This incubation period is to ensure the complete hydrolysis of the beta-lactam ring.

  • Neutralization: After the incubation period, neutralize the solution by slowly adding 1 M HCl while stirring. Monitor the pH and adjust it to a neutral range (between 6.0 and 8.0).[9]

  • Final Disposal: The neutralized solution is still considered chemical waste. Transfer the treated solution to a designated hazardous waste container.[9] Ensure the container is properly labeled with the contents and arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_0 Start: Identify Waste Type cluster_1 Disposal Procedures A This compound Waste B Concentrated Stock Solution or Bulk Powder? A->B C Dilute Aqueous Solution? B->C No F Collect in Labeled Hazardous Waste Container B->F Yes D Contaminated Labware (non-sharps)? C->D No H Perform Chemical Inactivation (Alkaline Hydrolysis) C->H Yes E Contaminated Sharps? D->E No J Collect in Designated Pharmaceutical Waste Container D->J Yes K Place in Sharps Container for Hazardous Drug Waste E->K Yes G Arrange for Hazardous Waste Incineration F->G L Dispose via Institutional Hazardous Waste Service G->L I Collect Treated Solution as Hazardous Waste H->I I->L J->L K->L

References

Safeguarding Researchers: Essential Protocols for Handling 3-Desacetyl Cefotaxime Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when handling potent pharmaceutical compounds. This document provides immediate, essential safety and logistical information for the handling of 3-Desacetyl Cefotaxime lactone, a metabolite and impurity of the cephalosporin antibiotic Cefotaxime. Adherence to these procedural guidelines is critical for minimizing exposure risk and ensuring proper disposal.

Immediate Safety and Handling Precautions

Engineering Controls are the primary line of defense. All handling of this compound, especially in its powdered form, should be conducted in a designated area with appropriate engineering controls to minimize inhalation and skin contact.

  • Ventilation: Use a certified chemical fume hood, especially for weighing and preparing solutions, to prevent the generation of airborne particles.

  • Containment: For larger quantities or procedures with a higher risk of aerosolization, a glove box or other containment enclosure is recommended.

Personal Protective Equipment (PPE) is mandatory. As a cephalosporin derivative, this compound is a potential sensitizer, meaning repeated exposure can lead to allergic reactions.[1] A comprehensive PPE strategy is crucial.

Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to prevent skin and respiratory exposure.

PPE ComponentSpecificationRationale
Gloves Double-gloving with powder-free nitrile gloves.Prevents skin contact and absorption. The outer glove can be removed immediately in case of contamination.
Gown Disposable, low-permeability gown with long sleeves and tight-fitting cuffs.Protects skin and personal clothing from contamination.
Eye & Face Protection Safety goggles with side shields. A face shield should be worn in addition to goggles when there is a risk of splashes.Protects the eyes and face from accidental splashes of liquids or airborne particles.
Respiratory Protection A NIOSH-approved N95 or higher respirator.Required when handling the powder form of the compound to prevent inhalation of aerosolized particles.

Operational Plan for Handling

A systematic workflow ensures that safety is integrated into every step of the experimental process.

Operational Workflow for Handling this compound prep Preparation - Verify fume hood function. - Gather all necessary materials. - Don appropriate PPE. weigh Weighing - Conduct only within a fume hood. - Use a dedicated spatula and weigh paper. prep->weigh solubilize Solubilization - Add solvent to the solid to minimize dust. - Gently agitate to dissolve. weigh->solubilize experiment Experimentation - Perform all steps within the fume hood. - Avoid direct contact with the substance. solubilize->experiment decon Decontamination - Clean all surfaces with an appropriate disinfectant. - Decontaminate all equipment. experiment->decon disposal Waste Disposal - Segregate all contaminated waste. - Follow specific disposal protocols. decon->disposal doff Doffing PPE - Remove PPE in the correct order to avoid self-contamination. disposal->doff

Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.

Occupational Exposure and Health-Based Data

While a specific Occupational Exposure Limit (OEL) for this compound has not been established, a precautionary approach is necessary. For related cephalosporin compounds, such as Ceftazidime, an Occupational Exposure Band (OEB) has been assigned. This can serve as a conservative estimate for handling this compound.

ParameterValueRationale/Source
Occupational Exposure Band (OEB) OEB 1 - SensitizerBased on the known sensitizing potential of cephalosporin antibiotics.
Control Range >1000 µg/m³ to < 3000 µg/m³Surrogate data from Ceftazidime, another cephalosporin antibiotic.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and the potential for antibiotic resistance. All waste should be treated as hazardous chemical waste.

Step-by-Step Disposal Protocol:

  • Segregation: At the point of generation, separate all waste contaminated with this compound from other waste streams. This includes:

    • Solid Waste: Contaminated gloves, gowns, pipette tips, weigh paper, and any other disposable labware.

    • Liquid Waste: Unused solutions, and solvent rinses from cleaning contaminated glassware.

  • Containerization:

    • Solid Waste: Place in a dedicated, clearly labeled, leak-proof hazardous waste container with a secure lid.

    • Liquid Waste: Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been verified.

  • Labeling: All waste containers must be labeled with:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • The date of accumulation.

    • The name of the principal investigator or laboratory.

  • Storage: Store hazardous waste in a designated, secure satellite accumulation area within the laboratory, away from general laboratory traffic.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this material down the drain or in the regular trash.

Emergency Spill Response

In the event of a spill, a clear and immediate response is crucial to mitigate exposure and contamination.

Chemical Spill Response Workflow spill Spill Occurs evacuate Evacuate Immediate Area - Alert others. spill->evacuate ppe Don Appropriate PPE - Including respiratory protection if powder is present. evacuate->ppe contain Contain the Spill - Use absorbent pads for liquids. - Gently cover powders to avoid aerosolization. ppe->contain clean Clean the Spill - Work from the outside in. - Use a deactivating agent if available. contain->clean dispose Dispose of Contaminated Materials - Place all materials in a hazardous waste container. clean->dispose report Report the Spill - Notify your supervisor and EHS. dispose->report

Caption: A logical workflow for responding to a chemical spill of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.